Product packaging for Metiazinic Acid(Cat. No.:CAS No. 13993-65-2)

Metiazinic Acid

Cat. No.: B1676494
CAS No.: 13993-65-2
M. Wt: 271.3 g/mol
InChI Key: LMINNBXUMGNKMM-UHFFFAOYSA-N
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Description

Metiazinic acid is phenothiazine substituted at nitrogen by a methyl group and at C-2 by a carboxymethyl group. It has a role as a non-steroidal anti-inflammatory drug and a drug allergen. It is functionally related to a 10H-phenothiazine.
phenothiazine which acts as an anti-inflammatory agent;  minor descriptor (75-86);  on line & INDEX MEDICUS search PHENOTHIAZINES (75-86)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2S B1676494 Metiazinic Acid CAS No. 13993-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(10-methylphenothiazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-16-11-4-2-3-5-13(11)19-14-7-6-10(8-12(14)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMINNBXUMGNKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023308
Record name Metiazinic acid
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Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13993-65-2
Record name Metiazinic acid
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Record name Metiazinic acid [INN:DCF:JAN]
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Record name Metiazinic acid
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Record name Metiazinic acid
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Record name METIAZINIC ACID
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Foundational & Exploratory

Synthesis of Metiazinic Acid from 2-Acetyl-10-Methylphenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from the precursor 2-acetyl-10-methylphenothiazine. This technical guide provides a detailed overview of the synthesis pathway, which primarily involves a two-step process: the Willgerodt-Kindler reaction followed by hydrolysis. This document outlines the general experimental protocols for these transformations, presents available data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to support research and development in this area. While the seminal work by A. Casadevall and colleagues in 1955 provides the foundational method, this guide also incorporates general knowledge of the key reactions to offer a comprehensive operational framework.

Introduction

This compound, chemically known as (10-methylphenothiazin-2-yl)acetic acid, is a phenothiazine derivative with established anti-inflammatory properties. The synthesis of this compound from 2-acetyl-10-methylphenothiazine is a notable example of the application of the Willgerodt-Kindler reaction in pharmaceutical chemistry. This reaction uniquely allows for the conversion of an aryl alkyl ketone to a terminal carboxylic acid, in this case, extending the acetyl side chain to an acetic acid moiety. This guide serves as a technical resource, detailing the synthetic route and providing generalized experimental procedures based on established chemical principles.

Synthesis Pathway Overview

The conversion of 2-acetyl-10-methylphenothiazine to this compound is accomplished in two primary steps:

  • Willgerodt-Kindler Reaction: The starting material is reacted with elemental sulfur and morpholine to form the intermediate N-[(10-methylphenothiazin-2-yl)ethanethioyl]morpholine (a thiomorpholide).

  • Hydrolysis: The thiomorpholide intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield the final product, this compound.

The overall chemical transformation is depicted in the following diagram:

G start 2-Acetyl-10-methylphenothiazine intermediate N-[(10-Methylphenothiazin-2-yl)ethanethioyl]morpholine start->intermediate Sulfur, Morpholine (Willgerodt-Kindler Reaction) end This compound intermediate->end Hydrolysis (H+ or OH-)

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the synthesis of this compound. It is important to note that the specific, optimized conditions for the reaction starting from 2-acetyl-10-methylphenothiazine were originally reported by Casadevall in 1955 (Bulletin de la Société Chimique de France, p. 768), a publication not fully accessible during the preparation of this guide. The protocols provided here are based on general procedures for the Willgerodt-Kindler reaction and subsequent hydrolysis of thiomorpholides.

Step 1: Willgerodt-Kindler Reaction of 2-Acetyl-10-methylphenothiazine

This step forms the thiomorpholide intermediate.

Materials:

  • 2-Acetyl-10-methylphenothiazine

  • Sulfur (powdered)

  • Morpholine

  • High-boiling point solvent (e.g., pyridine, dimethylformamide, or neat)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetyl-10-methylphenothiazine (1.0 eq.).

  • Add powdered sulfur (typically 1.1-2.5 eq.) and morpholine (typically 2.0-5.0 eq.).

  • The reaction can be run neat or in a high-boiling point solvent such as pyridine or dimethylformamide.

  • Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude thiomorpholide can be purified by recrystallization from a suitable solvent (e.g., ethanol) or used directly in the next step.

Step 2: Hydrolysis of N-[(10-Methylphenothiazin-2-yl)ethanethioyl]morpholine

This step converts the intermediate to the final carboxylic acid.

Materials:

  • N-[(10-Methylphenothiazin-2-yl)ethanethioyl]morpholine (from Step 1)

  • Strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide)

  • Co-solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • pH paper or meter

Procedure (Acidic Hydrolysis):

  • Place the crude or purified thiomorpholide in a round-bottom flask.

  • Add a mixture of a strong acid and a co-solvent (e.g., a mixture of concentrated sulfuric acid and acetic acid, or concentrated hydrochloric acid and ethanol).

  • Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into cold water.

  • The this compound may precipitate. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water).

Procedure (Basic Hydrolysis):

  • Place the crude or purified thiomorpholide in a round-bottom flask.

  • Add an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH) and a co-solvent like ethanol.

  • Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and, if necessary, remove the organic co-solvent under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Role in Synthesis
2-Acetyl-10-methylphenothiazineC₁₅H₁₃NOS255.34103-105Starting Material
SulfurS32.07115.2Reagent
MorpholineC₄H₉NO87.12-5Reagent/Amine Source
N-[(10-Methylphenothiazin-2-yl)ethanethioyl]morpholineC₁₉H₂₀N₂OS₂372.51Not AvailableIntermediate
This compoundC₁₅H₁₃NO₂S271.34146Final Product

Visualizations

Synthesis Pathway

G cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis 2-Acetyl-10-methylphenothiazine 2-Acetyl-10-methylphenothiazine C₁₅H₁₃NOS Intermediate N-[(10-Methylphenothiazin-2-yl)ethanethioyl]morpholine C₁₉H₂₀N₂OS₂ 2-Acetyl-10-methylphenothiazine->Intermediate Heat/Reflux Reagents1 Sulfur (S) Morpholine (C₄H₉NO) Reagents1->Intermediate Metiazinic_Acid This compound C₁₅H₁₃NO₂S Intermediate->Metiazinic_Acid Heat/Reflux Reagents2 H₃O⁺ or OH⁻ Reagents2->Metiazinic_Acid

Caption: Detailed two-step synthesis of this compound.

Experimental Workflow

G cluster_willgerodt Step 1: Willgerodt-Kindler Reaction cluster_hydrolysis Step 2: Hydrolysis cluster_purification Purification reactants Charge flask with 2-acetyl-10-methylphenothiazine, sulfur, and morpholine reflux1 Heat to reflux with stirring reactants->reflux1 monitor1 Monitor reaction by TLC reflux1->monitor1 cooldown1 Cool to room temperature monitor1->cooldown1 isolate_intermediate Isolate crude thiomorpholide cooldown1->isolate_intermediate hydrolysis_setup Combine thiomorpholide with acid/base and solvent isolate_intermediate->hydrolysis_setup reflux2 Heat to reflux with stirring hydrolysis_setup->reflux2 monitor2 Monitor reaction by TLC reflux2->monitor2 workup Quench reaction (e.g., add water) and/or acidify monitor2->workup isolate_product Isolate crude this compound (filtration/extraction) workup->isolate_product recrystallize Recrystallize from suitable solvent isolate_product->recrystallize dry Dry final product recrystallize->dry analyze Characterize final product (m.p., spectroscopy) dry->analyze

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 2-acetyl-10-methylphenothiazine is a robust process centered around the Willgerodt-Kindler reaction and subsequent hydrolysis. This guide provides a comprehensive overview of the synthetic pathway and generalized experimental protocols that can serve as a foundation for laboratory work. For precise, optimized conditions and quantitative yield data, researchers are encouraged to consult the original 1955 publication by Casadevall et al. The methodologies and data presented herein are intended to support the ongoing research and development efforts of scientists and professionals in the field of medicinal chemistry.

The Willgerodt-Kindler Reaction: A Cornerstone in the Synthesis of Metiazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LUDWIGSHAFEN, Germany – November 29, 2025 – In the landscape of medicinal chemistry, the synthesis of active pharmaceutical ingredients (APIs) with precision and efficiency is paramount. Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID), is a notable example where a classic organic reaction, the Willgerodt-Kindler reaction, is pivotal. This technical guide provides an in-depth exploration of the synthesis of this compound, focusing on the application of the Willgerodt-Kindler reaction for researchers, scientists, and professionals in drug development.

This compound, chemically known as 2-(10-methyl-10H-phenothiazin-2-yl)acetic acid, is synthesized from its precursor, 2-acetyl-10-methylphenothiazine. The transformation of the acetyl group to a carboxylic acid moiety is achieved through the robust and reliable Willgerodt-Kindler reaction. This reaction, a modification of the original Willgerodt reaction, typically employs elemental sulfur and a secondary amine, such as morpholine, to convert an aryl alkyl ketone into a thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Reaction Pathway and Mechanism

The synthesis of this compound commences with the reaction of 2-acetyl-10-methylphenothiazine with sulfur and morpholine. This mixture is heated, promoting the formation of a key intermediate, a thiomorpholide. The subsequent hydrolysis of this intermediate yields this compound. The overall reaction scheme can be visualized as a two-step process, highlighting the power of the Willgerodt-Kindler reaction in carbon chain rearrangement and oxidation.

The mechanism of the Willgerodt-Kindler reaction is complex and involves several proposed intermediates. It is generally accepted that the reaction initiates with the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the thioamide at the terminal position of the alkyl chain. The final step is a straightforward hydrolysis of the thioamide to the carboxylic acid.

Willgerodt_Kindler_Metiazinic_Acid cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis Start 2-acetyl-10-methylphenothiazine Thioamide 2-(10-methyl-10H-phenothiazin-2-yl)-N-morpholin-4-yl-ethanethioamide (Thioamide Intermediate) Start->Thioamide Heat Reagents Sulfur (S8) Morpholine End This compound Thioamide->End Heat Hydrolysis_reagent Acid or Base (e.g., HCl, NaOH)

Figure 1: General workflow for the synthesis of this compound.

Quantitative Data Summary

While detailed experimental data from proprietary sources can be limited, the following table summarizes the key quantitative information available from public domain sources regarding the synthesis of this compound.

ParameterValueReference
Starting Material 2-acetyl-10-methylphenothiazineGeneric Synthesis Descriptions
Key Reagents Sulfur, MorpholineGeneric Synthesis Descriptions
Intermediate 2-(10-methyl-10H-phenothiazin-2-yl)ethanethioic acid morpholinideInferred from reaction mechanism
Final Product This compoundGeneric Synthesis Descriptions
Melting Point 146°CPublicly available data
Typical Yield Not specified in available literature-

Experimental Protocols

Although a specific, detailed experimental protocol from a peer-reviewed journal is not publicly available, the following represents a generalized procedure for the two main stages of this compound synthesis based on the principles of the Willgerodt-Kindler reaction and subsequent hydrolysis.

Step 1: Synthesis of 2-(10-methyl-10H-phenothiazin-2-yl)-N-morpholin-4-yl-ethanethioamide (Willgerodt-Kindler Reaction)
  • Reactant Charging: In a reaction vessel equipped with a reflux condenser and a stirrer, 2-acetyl-10-methylphenothiazine, elemental sulfur, and morpholine are combined. The molar ratio of the ketone to sulfur and morpholine is a critical parameter that would be optimized for specific laboratory or industrial scale.

  • Reaction: The reaction mixture is heated to reflux with constant stirring. The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess morpholine and sulfur are removed. This may involve extraction and washing with an appropriate solvent system. The crude thioamide intermediate is then isolated.

Step 2: Hydrolysis to this compound
  • Hydrolysis: The crude thioamide intermediate is suspended in a suitable solvent, and an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide solution) is added.

  • Reaction: The mixture is heated to reflux to facilitate the hydrolysis of the thioamide to the carboxylic acid. The reaction is monitored by TLC.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the this compound is isolated. This typically involves acidification (if a basic hydrolysis was performed) to precipitate the carboxylic acid, followed by filtration. The crude product is then purified, for example, by recrystallization from a suitable solvent, to yield pure this compound.

Reaction_Mechanism_Flow Ketone 2-acetyl-10-methylphenothiazine Enamine Enamine Intermediate Ketone->Enamine + Morpholine - H2O Morpholine Morpholine Thioamide_Int Thioamide Intermediate Enamine->Thioamide_Int + Sulfur Rearrangement Sulfur Sulfur (S8) Metiazinic_Acid This compound Thioamide_Int->Metiazinic_Acid Hydrolysis Hydrolysis Hydrolysis (Acid or Base)

Figure 2: Simplified logical flow of the reaction mechanism.

Conclusion

The Willgerodt-Kindler reaction remains a powerful and relevant tool in organic synthesis, particularly for the preparation of certain pharmaceuticals. Its application in the synthesis of this compound demonstrates its utility in transforming a readily available ketone into a valuable carboxylic acid. While specific process parameters are often proprietary, the fundamental chemistry outlined in this guide provides a solid foundation for researchers and professionals in the field. Further process development and optimization would focus on improving yields, minimizing reaction times, and developing green and sustainable methodologies.

Metiazinic Acid: An In-Depth Technical Guide on its Core Mechanism of Action as a Non-Steroidal Anti-Inflammatory Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metiazinic acid (2-(10-methylphenothiazin-2-yl)acetic acid) is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[1] Like other NSAIDs, its therapeutic effects are primarily attributed to the modulation of the inflammatory cascade. The hallmark of NSAID action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2] This guide will explore the intricacies of this mechanism, providing the necessary technical details for researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of this compound as an NSAID is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes involved in physiological and pathological processes.[2]

  • COX-1 is a constitutive enzyme found in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The inflammatory response is intricately linked to the metabolism of arachidonic acid. When cell membranes are damaged, phospholipase A2 is activated, leading to the release of arachidonic acid. This fatty acid then serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. This compound, as an NSAID, primarily targets the COX pathway.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cellular Damage/Stimuli Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway PLA2->Arachidonic_Acid NSAIDs This compound (NSAID) NSAIDs->COX_Pathway Inhibition Prostaglandins Prostaglandins (PGG2, PGH2) Prostacyclin (PGI2) Thromboxanes (TXA2) COX_Pathway->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Platelet Aggregation Renal Blood Flow Prostaglandins->Gastric_Protection Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes

Figure 1: The Arachidonic Acid Cascade and the site of action for this compound.

Quantitative Analysis of COX Inhibition

A crucial aspect of characterizing an NSAID is to determine its potency and selectivity for inhibiting COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50). The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of the drug's preference for one isoform over the other. A lower SI indicates greater selectivity for COX-2.

While specific IC50 values for this compound are not available in the reviewed literature, the following table provides a comparative summary of these values for other common NSAIDs to offer a contextual framework.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data Not AvailableData Not AvailableData Not Available
Ibuprofen 1.6 - 180.3 - 2.4~1.5 - 10
Diclofenac 0.08 - 6.30.003 - 0.09~0.3 - 20
Celecoxib 2.6 - 150.04 - 0.8~30 - 375
Indomethacin 0.01 - 0.60.3 - 1.8~0.05 - 0.5

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Assessing NSAID Activity

The following sections detail standardized in vitro and in vivo experimental protocols commonly employed to evaluate the mechanism of action of NSAIDs like this compound.

In Vitro COX Inhibition Assay

This protocol describes a common method to determine the IC50 values of a test compound for COX-1 and COX-2.

Objective: To quantify the inhibitory potency of this compound on purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection or other detection methods like LC-MS/MS.

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a stock solution.

    • Prepare serial dilutions of the this compound stock solution in the reaction buffer.

    • Prepare the reaction buffer containing the necessary cofactors.

    • Prepare the arachidonic acid substrate solution.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the appropriate enzyme (COX-1 or COX-2) to the designated wells.

    • Add the various dilutions of this compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Incubate the reaction mixture for a specific duration (e.g., 2 minutes) at 37°C.

  • Termination of Reaction and Detection:

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

    • Measure the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions, or by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

In_Vitro_COX_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Reagent_Prep Prepare Reagents: - this compound Dilutions - Enzyme Solutions (COX-1/COX-2) - Substrate (Arachidonic Acid) - Reaction Buffer with Cofactors Incubation Incubate Enzyme + this compound (Pre-incubation) Reagent_Prep->Incubation Reaction Add Arachidonic Acid to Initiate Reaction Incubation->Reaction Incubation_Reaction Incubate at 37°C Reaction->Incubation_Reaction Termination Stop Reaction Incubation_Reaction->Termination Detection Measure Prostaglandin E2 Production (e.g., EIA, LC-MS/MS) Termination->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Figure 2: Experimental workflow for in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized in vivo model to assess the anti-inflammatory activity of compounds.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model of acute inflammation.

Animals: Male Wistar rats (150-200 g).

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard drug, and different doses of this compound).

  • Drug Administration:

    • Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups one hour before the induction of inflammation.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Analyze the data statistically using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Signaling Pathways and Logical Relationships

The anti-inflammatory effect of this compound is a direct consequence of its interaction with the COX enzymes, leading to a downstream reduction in pro-inflammatory mediators.

NSAID_Action_Logic Inflammatory_Stimulus Inflammatory Stimulus (e.g., Injury, Infection) Cell_Membrane_Disruption Cell Membrane Disruption Inflammatory_Stimulus->Cell_Membrane_Disruption Arachidonic_Acid_Release Arachidonic Acid Release Cell_Membrane_Disruption->Arachidonic_Acid_Release COX2_Induction COX-2 Induction Arachidonic_Acid_Release->COX2_Induction Prostaglandin_Synthesis Increased Prostaglandin Synthesis COX2_Induction->Prostaglandin_Synthesis COX2_Inhibition COX-2 Inhibition Inflammation_Symptoms Symptoms of Inflammation: - Pain - Swelling - Redness - Heat Prostaglandin_Synthesis->Inflammation_Symptoms Metiazinic_Acid This compound Metiazinic_Acid->COX2_Inhibition Reduced_Prostaglandins Reduced Prostaglandin Synthesis COX2_Inhibition->Reduced_Prostaglandins Reduced_Inflammation Alleviation of Inflammatory Symptoms Reduced_Prostaglandins->Reduced_Inflammation

Figure 3: Logical relationship of this compound's anti-inflammatory action.

Conclusion

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, a mechanism it shares with other NSAIDs. By blocking the conversion of arachidonic acid to prostaglandins, it effectively dampens the key chemical signals that drive the inflammatory process. While specific quantitative data on its COX-1/COX-2 selectivity is not currently available, the established experimental protocols detailed in this guide provide a robust framework for such investigations. Further research to elucidate the precise inhibitory profile of this compound would be invaluable for a more complete understanding of its pharmacological properties and for the development of future anti-inflammatory therapies.

References

Metiazinic Acid: A Technical Overview of a Phenothiazine-Derived Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metiazinic acid (2-(10-methylphenothiazin-2-yl)acetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds.[1][2] First developed as a therapeutic agent for rheumatic and inflammatory conditions, its unique chemical scaffold, derived from the well-established phenothiazine core, has made it a subject of interest in medicinal chemistry.[1] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, synthesis, mechanism of action, and toxicological profile.

Core Chemical and Physical Properties

This compound is structurally characterized by a phenothiazine ring system with a methyl group at the nitrogen atom (N-10) and an acetic acid moiety at position C-2.[1][2] This structure imparts specific physicochemical properties that govern its pharmacological behavior.

PropertyValueReference
IUPAC Name 2-(10-methylphenothiazin-2-yl)acetic acid
Molecular Formula C₁₅H₁₃NO₂S
Molecular Weight 271.3 g/mol
CAS Number 13993-65-2
Synonyms RP 16091, Soripal, Ambrunate

Synthesis of this compound

The synthesis of this compound is rooted in the chemical modification of the phenothiazine backbone. A key synthetic route involves the acylation of phenothiazine, followed by specific modifications to introduce the acetic acid side chain.

Experimental Protocol: Synthesis via 2-Acetylphenothiazine

The synthesis of this compound can be achieved starting from the Friedel-Crafts acylation of 10-acylphenothiazine. The resulting 2,10-diacylphenothiazine undergoes deacylation of the N-10 position to yield 2-acylphenothiazine. Subsequent reactions, such as those analogous to the Willgerodt-Kindler reaction, can be employed to convert the acetyl group at the C-2 position into the desired acetic acid moiety. This is followed by methylation at the N-10 position to yield the final product, 2-(10-methylphenothiazin-2-yl)acetic acid.

Below is a logical workflow for the synthesis process.

G cluster_0 Starting Material Preparation cluster_1 Side-Chain Modification cluster_2 Final Product Formation cluster_3 Purification Phenothiazine Phenothiazine Acyl_Phenothiazine Acyl_Phenothiazine Phenothiazine->Acyl_Phenothiazine Acylation Diacyl_Phenothiazine Diacyl_Phenothiazine Acyl_Phenothiazine->Diacyl_Phenothiazine Friedel-Crafts Acylation Acetyl_Phenothiazine Acetyl_Phenothiazine Diacyl_Phenothiazine->Acetyl_Phenothiazine Selective Deacylation (N-10) Thioamide_Intermediate Thioamide_Intermediate Acetyl_Phenothiazine->Thioamide_Intermediate Willgerodt-Kindler Reaction Analogue AceticAcid_Phenothiazine AceticAcid_Phenothiazine Thioamide_Intermediate->AceticAcid_Phenothiazine Hydrolysis Metiazinic_Acid Metiazinic_Acid AceticAcid_Phenothiazine->Metiazinic_Acid N-Methylation Purified_Product Purified_Product Metiazinic_Acid->Purified_Product Recrystallization/ Chromatography

Caption: Logical workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the synthesis of these pro-inflammatory molecules.

The interaction of phenothiazines with various enzyme systems, including those involved in inflammatory pathways, has been a subject of study. These compounds are known to bind to proteins within cell membranes, which can affect enzyme activity.

G membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox_enzymes COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (PGs) cox_enzymes->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation metiazinic_acid This compound metiazinic_acid->cox_enzymes Inhibition

Caption: Mechanism of action of this compound via COX inhibition.

While the primary mechanism is understood to be COX inhibition, the potential for phenothiazine derivatives to interact with other signaling pathways, such as the NF-κB or MAPK pathways, remains an area for further investigation. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and other mediators.

Toxicology Profile

The acute toxicity of this compound has been evaluated in rodent models. The following table summarizes the reported median lethal dose (LD50) values.

SpeciesRoute of AdministrationLD50 ValueReference
RatOral495 mg/kg
RatIntraperitoneal365 mg/kg
RatSubcutaneous405 mg/kg

Observed toxic effects at high doses in rats include behavioral changes such as somnolence, gastrointestinal hypermotility, diarrhea, and respiratory depression.

Conclusion

This compound represents an interesting molecule within the landscape of non-steroidal anti-inflammatory drugs, distinguished by its phenothiazine core. Its mechanism of action is consistent with other NSAIDs, primarily through the inhibition of prostaglandin synthesis. While its clinical use has been established, further research into its specific interactions with COX isoforms and other inflammatory signaling pathways could provide deeper insights for the development of novel anti-inflammatory agents. The synthesis protocols, based on established organic chemistry reactions, offer a framework for the generation of analogues for further structure-activity relationship studies. The toxicological data provides a baseline for its safety profile. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

The Early Discovery and Development of Metiazinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Metiazinic acid, a phenothiazine derivative, emerged in the mid-20th century as a non-steroidal anti-inflammatory drug (NSAID) for the management of rheumatic diseases. This technical guide provides a comprehensive overview of the early discovery and development of this compound, with a focus on its synthesis, mechanism of action, anti-inflammatory activity, pharmacokinetic profile, and early clinical evaluation. The information is curated to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Chemical Synthesis

The primary route for the synthesis of this compound involves the Willgerodt-Kindler reaction, a well-established method for converting aryl alkyl ketones to the corresponding ω-aryl-alkanoic acids or their derivatives. The synthesis originates from 2-acetyl-10-methylphenothiazine, which serves as the key precursor.

Experimental Protocol: Synthesis of this compound via Willgerodt-Kindler Reaction

Starting Material: 2-acetyl-10-methylphenothiazine

Reagents:

  • Sulfur (S)

  • Morpholine

  • Solvent (e.g., pyridine or dimethylformamide)

  • Hydrolyzing agent (e.g., hydrochloric acid or sodium hydroxide)

Procedure:

  • Thioamide Formation: A mixture of 2-acetyl-10-methylphenothiazine, elemental sulfur, and morpholine in a suitable high-boiling solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). This step results in the formation of a thioamide intermediate.

  • Hydrolysis: The resulting thioamide is then hydrolyzed to the corresponding carboxylic acid, this compound. This is typically achieved by heating the intermediate with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by acidification to precipitate the final product.

  • Purification: The crude this compound is purified by recrystallization from an appropriate solvent to yield the final product in high purity.

Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with elemental analysis.

G cluster_synthesis Synthesis of this compound Precursor 2-acetyl-10-methylphenothiazine Thioamide Thioamide Intermediate Precursor->Thioamide Willgerodt-Kindler Reaction Reagents Sulfur, Morpholine Reagents->Thioamide Hydrolysis Hydrolysis (Acid or Base) Thioamide->Hydrolysis Metiazinic_Acid This compound Hydrolysis->Metiazinic_Acid

Caption: Synthetic pathway of this compound.

Mechanism of Action

Like other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[1] The arachidonic acid cascade, which leads to the production of these pro-inflammatory molecules, is the central target of NSAID therapy.[2][3]

Cyclooxygenase Inhibition

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is through a cell-free enzyme assay.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a control inhibitor) in a suitable buffer.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Metiazinic_Acid This compound Metiazinic_Acid->COX_Enzymes Inhibition

Caption: Mechanism of action of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated in various preclinical animal models of inflammation. These models are crucial for assessing the efficacy of new anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used acute inflammation model to screen for anti-inflammatory drugs.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan, is administered into the hind paw of the animals.

  • Drug Administration: this compound is administered orally or intraperitoneally at various doses prior to the carrageenan injection. A control group receives the vehicle.

  • Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing with the control group. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of drugs against chronic inflammation, which shares some pathological features with human rheumatoid arthritis.[4]

Experimental Protocol:

  • Animal Model: Lewis or Sprague-Dawley rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail or in a footpad.

  • Drug Administration: this compound is administered daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, and scoring clinical signs of inflammation (erythema, swelling). Body weight is also monitored.

  • Data Analysis: The effect of this compound on the arthritic score and paw volume is compared to the control group.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical to its clinical efficacy and safety. Early pharmacokinetic studies of this compound were conducted in animal models, with some limited data available for humans.

Table 1: Summary of Preclinical Pharmacokinetic Data for this compound in Rats and Rabbits

ParameterObservation in RatsObservation in Rabbits
Absorption Rapidly absorbed after oral administration.Rapidly absorbed after oral administration.
Distribution Widely distributed in tissues, with the highest concentration in the kidney. Also concentrates in inflamed tissues.Widely distributed in tissues.
Metabolism Metabolized to this compound S-oxide and their conjugates.Metabolized to this compound S-oxide and their conjugates.
Excretion Excreted through both urine and feces.Excreted through both urine and feces.
Plasma Profile Approximately 60% of the unchanged form was observed in plasma after 6 hours.Not specified.

Source: Japanese Journal of Pharmacology, 1975.

Detailed human pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution are not well-documented in publicly available literature.

G cluster_workflow Pharmacokinetic Workflow Oral_Admin Oral Administration Absorption Absorption (GI Tract) Oral_Admin->Absorption Distribution Distribution (Bloodstream to Tissues) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion (Urine, Feces) Distribution->Excretion Metabolism->Excretion

Caption: General pharmacokinetic workflow.

Early Clinical Trials

This compound was evaluated in clinical trials for its efficacy and safety in the treatment of various rheumatic conditions.

A controlled clinical trial investigated the use of this compound (designated as 16091 RP) in patients with rheumatic pelvi-spondylitis, coxarthrosis (osteoarthritis of the hip), and psoriatic rheumatism. The results of this trial, published in 1969, supported its use as an anti-inflammatory agent in these conditions. Another clinical evaluation in the oral region also reported positive outcomes.

Table 2: Summary of Early Clinical Trial of this compound

IndicationKey Findings
Rheumatic Pelvi-spondylitis Efficacious in managing symptoms.
Coxarthrosis Demonstrated therapeutic benefit.
Psoriatic Rheumatism Showed positive results.

Source: Revue du Rhumatisme et des Maladies Osteo-Articulaires, 1969.

Detailed quantitative data from these early trials, such as the number of participants, specific dosages, and statistical analyses of outcomes, are not fully available in the accessible literature.

Conclusion

This compound represents an early development in the class of phenothiazine-derived NSAIDs. Its synthesis via the Willgerodt-Kindler reaction and its mechanism of action through the inhibition of prostaglandin synthesis are characteristic of traditional NSAIDs. Preclinical studies demonstrated its anti-inflammatory efficacy, and early clinical trials supported its use in various rheumatic disorders. However, a comprehensive understanding of its quantitative pharmacological and clinical profile is limited by the availability of detailed data in the modern scientific literature. This technical guide provides a foundational overview based on the accessible information, highlighting the key aspects of the early discovery and development of this compound for the scientific and research community.

References

An In-Depth Technical Guide to Metiazinic Acid (CAS Number: 13993-65-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiazinic acid (CAS: 13993-65-2) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds.[1][2] Structurally, it is a phenothiazine with a methyl group at the nitrogen atom and a carboxymethyl group at the C-2 position.[1][3] It has been used for its anti-inflammatory and analgesic properties in the management of rheumatic diseases. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 13993-65-2[1]
Molecular Formula C₁₅H₁₃NO₂S
Molecular Weight 271.33 g/mol
IUPAC Name 2-(10-methylphenothiazin-2-yl)acetic acid
Synonyms 10-Methyl-2-phenothiazinylacetic acid, Soripal, Roimal
Appearance Solid
Melting Point 146 °C
Boiling Point 482.6 °C (Predicted)
pKa 4.12 (Predicted)
LogP 3.4

Synthesis

This compound is synthesized from 2-acetyl-10-methylphenothiazine via the Willgerodt-Kindler reaction. This reaction involves the conversion of an aryl alkyl ketone to a terminal carboxylic acid.

Synthesis Pathway

G cluster_0 Willgerodt-Kindler Reaction 2-acetyl-10-methylphenothiazine 2-acetyl-10-methylphenothiazine Thioamide intermediate Thioamide intermediate 2-acetyl-10-methylphenothiazine->Thioamide intermediate Sulfur, Morpholine This compound This compound Thioamide intermediate->this compound Hydrolysis

Figure 1: Synthesis of this compound.
Experimental Protocol: Willgerodt-Kindler Reaction for this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-10-methylphenothiazine, elemental sulfur, and an amine such as morpholine.

  • Heating: The reaction mixture is heated under reflux for several hours. The exact temperature and reaction time would need to be determined empirically.

  • Formation of Thioamide: During the reflux, the acetyl group migrates to the terminal position and is converted into a thioamide intermediate.

  • Hydrolysis: After the initial reaction is complete, the reaction mixture is cooled. The thioamide intermediate is then hydrolyzed to the corresponding carboxylic acid, this compound. This is typically achieved by adding a strong acid or base and heating the mixture.

  • Workup and Purification: The crude this compound is then isolated and purified. This may involve extraction, crystallization, and/or column chromatography to obtain the final product of high purity.

Mechanism of Action: Anti-inflammatory Effects

As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis Pathway and Inhibition by this compound

G cluster_0 Prostaglandin Synthesis Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 COX-1 & COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Metiazinic_Acid This compound Metiazinic_Acid->Arachidonic_Acid Inhibits

Figure 2: Inhibition of Prostaglandin Synthesis.

By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Quantitative Data on COX Inhibition: Specific IC₅₀ values for the inhibition of COX-1 and COX-2 by this compound are not available in the reviewed literature. This data is crucial for determining the selectivity of the drug and predicting its potential side-effect profile, particularly concerning gastrointestinal and cardiovascular risks.

Other Potential Mechanisms

The effects of this compound on other inflammatory pathways have not been extensively studied in publicly available literature.

  • NF-κB Signaling Pathway: There is no specific information available on whether this compound directly inhibits the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

  • Lipoxygenase (LOX) Pathway: Similarly, data on the inhibitory activity of this compound against lipoxygenase enzymes, which are involved in the production of pro-inflammatory leukotrienes, is not available.

  • Cytokine Production: The effect of this compound on the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) has not been reported in the available literature.

Pharmacokinetics

A study in rats and rabbits provides some insight into the pharmacokinetic profile of this compound.

ParameterSpeciesValueReference
Tmax (Time to maximum concentration) Rats and Rabbits3 hours (oral)
Cmax (Maximum plasma concentration) RatsData not available
AUC (Area under the curve) RatsData not available
Metabolism Rats and RabbitsMajor metabolites are this compound S-oxide and its conjugates.
Excretion Rats and RabbitsExcreted via both urinary and fecal routes.

Metabolic Pathway

G cluster_0 Metabolism of this compound Metiazinic_Acid This compound Metiazinic_Acid_S-oxide This compound S-oxide Metiazinic_Acid->Metiazinic_Acid_S-oxide Oxidation Conjugates Conjugates (e.g., glucuronides) Metiazinic_Acid->Conjugates Conjugation Metiazinic_Acid_S-oxide->Conjugates Conjugation Excretion Excretion (Urine and Feces) Conjugates->Excretion

Figure 3: Metabolic fate of this compound.

Experimental Protocols

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema

This is a widely used and standard model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of this compound to reduce acute inflammation in an animal model.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, vehicle, this compound-treated groups at different doses).

  • Drug Administration: Administer this compound or the vehicle orally or intraperitoneally to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle-treated control group.

Experimental Workflow

G cluster_0 In Vivo Anti-inflammatory Assay Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Inflammation_Induction Inflammation Induction (Carrageenan Injection) Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

This compound is a phenothiazine-based NSAID with established anti-inflammatory properties, primarily acting through the inhibition of prostaglandin synthesis. While its basic chemical and pharmacokinetic profiles are partially characterized, there is a significant lack of detailed quantitative data, particularly regarding its potency against COX isoforms and its effects on other key inflammatory signaling pathways. Further research is warranted to fully elucidate its pharmacological profile, which would be invaluable for drug development professionals and researchers in the field of anti-inflammatory therapeutics. The provided experimental protocols and pathways offer a foundational understanding for future investigations into this compound.

References

Metiazinic Acid: A Technical Guide to its Therapeutic Function as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID) derived from phenothiazine, has been clinically utilized for its anti-inflammatory properties. This technical guide provides an in-depth overview of the core therapeutic functions of this compound as an anti-inflammatory agent. While specific modern preclinical data for this compound is not extensively available in publicly accessible literature, this document outlines the established mechanisms of action for NSAIDs of its class and details the standard experimental protocols used to evaluate such compounds. The guide covers the hypothesized primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes within the arachidonic acid cascade, its potential effects on neutrophil function, and its capacity as a free radical scavenger. Detailed experimental workflows, data presentation formats, and visualizations of relevant biological pathways are provided to serve as a comprehensive resource for researchers in the field of anti-inflammatory drug discovery and development.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenothiazine class of compounds. It has been used in clinical practice for the management of inflammatory conditions such as rheumatic diseases.[1] As an NSAID, its therapeutic effects are believed to be primarily mediated through the modulation of the inflammatory cascade. Understanding the precise mechanisms and quantitative effects of this compound is crucial for its optimal therapeutic application and for the development of novel anti-inflammatory agents.

This guide will delineate the presumed therapeutic functions of this compound based on its classification as an NSAID and will present the standard experimental methodologies employed to characterize the anti-inflammatory profile of such a molecule.

Hypothesized Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The hallmark of NSAID activity is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. The inflammatory process is often initiated by the release of arachidonic acid from cell membranes by phospholipase A2 (PLA2). Arachidonic acid is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.

This compound, like other NSAIDs, is expected to exert its anti-inflammatory effects by inhibiting both COX-1 and COX-2, thereby reducing the synthesis of prostaglandins.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimuli (e.g., injury) aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Prostaglandins (Physiological) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammatory) cox2->pgs_inflam gastro Gastrointestinal Protection, Platelet Aggregation pgs_phys->gastro inflammation Inflammation, Pain, Fever pgs_inflam->inflammation metiazinic This compound metiazinic->cox1 metiazinic->cox2

Figure 1: The Arachidonic Acid Cascade and the inhibitory action of this compound.

In Vitro Experimental Protocols and Data Presentation

Cyclooxygenase (COX) Inhibition Assay

To quantify the inhibitory potency of this compound against COX-1 and COX-2, a standard in vitro assay would be employed.

Experimental Protocol:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing a heme cofactor.

  • Substrate: Arachidonic acid is used as the substrate.

  • Inhibitor Preparation: this compound and reference NSAIDs are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Procedure:

    • The COX enzyme is pre-incubated with various concentrations of the test compound or vehicle control.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

COX_Inhibition_Assay_Workflow start Start prep_enzyme Prepare Recombinant COX-1 and COX-2 Enzymes start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of This compound and Controls start->prep_inhibitor pre_incubation Pre-incubate Enzyme with Inhibitor or Vehicle prep_enzyme->pre_incubation prep_inhibitor->pre_incubation add_substrate Initiate Reaction with Arachidonic Acid pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation quantify Quantify PGE2 Production (ELISA) incubation->quantify analyze Calculate IC50 Values and Selectivity Index quantify->analyze end End analyze->end

Figure 2: Workflow for a typical in vitro COX inhibition assay.

Data Presentation:

Table 1: Hypothetical IC50 Values for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound5.20.86.5
Ibuprofen12.525.00.5
Celecoxib15.00.05300
Indomethacin0.10.90.11

Data are hypothetical and for illustrative purposes only.

Free Radical Scavenging Activity

The phenothiazine structure of this compound suggests it may possess antioxidant properties by scavenging free radicals, which are implicated in inflammatory processes.

3.2.1. DPPH Radical Scavenging Assay

Experimental Protocol:

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Test Substance: Various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid).

  • Procedure: The test substance is added to the DPPH solution, and the mixture is incubated in the dark.

  • Measurement: The decrease in absorbance at 517 nm is measured, indicating the scavenging of the DPPH radical.

  • Analysis: The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is calculated.

3.2.2. Superoxide Radical Scavenging Assay

Experimental Protocol:

  • Radical Generation: Superoxide radicals are generated in a non-enzymatic system (e.g., phenazine methosulfate-NADH).

  • Detection: The reduction of nitroblue tetrazolium (NBT) to formazan by superoxide radicals is monitored spectrophotometrically.

  • Procedure: The assay is performed in the presence and absence of various concentrations of this compound.

  • Analysis: The IC50 value for superoxide radical scavenging is determined.

Data Presentation:

Table 2: Hypothetical Free Radical Scavenging Activity of this compound

AssayThis compound IC50 (µg/mL)Ascorbic Acid IC50 (µg/mL)
DPPH Radical Scavenging45.38.7
Superoxide Radical Scavenging62.115.4

Data are hypothetical and for illustrative purposes only.

In Vivo Experimental Protocols and Data Presentation

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Experimental Protocol:

  • Animals: Male Wistar rats (180-200 g).

  • Inducing Agent: 1% solution of carrageenan in saline.

  • Procedure:

    • Animals are divided into groups: control (vehicle), this compound (various doses), and positive control (e.g., indomethacin).

    • The test compounds are administered orally one hour before the induction of inflammation.

    • Inflammation is induced by a sub-plantar injection of carrageenan into the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Carrageenan_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize grouping Group Animals (Control, Test, Positive Control) acclimatize->grouping baseline Measure Baseline Paw Volume grouping->baseline dosing Administer this compound or Controls Orally baseline->dosing induction Inject Carrageenan into Hind Paw dosing->induction 1 hour measurement Measure Paw Volume at Intervals (1-5h) induction->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis end End analysis->end Neutrophil_Migration_Logic inflammation Inflammatory Stimulus chemoattractants Release of Chemoattractants (e.g., LTB4, IL-8) inflammation->chemoattractants neutrophil_activation Neutrophil Activation and Adhesion chemoattractants->neutrophil_activation migration Neutrophil Migration to Inflammatory Site neutrophil_activation->migration reduced_inflammation Reduced Inflammatory Infiltrate migration->reduced_inflammation metiazinic This compound metiazinic->migration Potential Inhibition

References

A Technical Guide to the In Vitro Anti-Inflammatory Activity of Metiazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing specific quantitative in vitro anti-inflammatory data for Metiazinic acid is limited. This guide provides a comprehensive overview of its presumed mechanisms of action based on its classification as a phenothiazine-derived non-steroidal anti-inflammatory drug (NSAID). The experimental protocols, data presentation formats, and pathway diagrams described herein represent the standard methodologies used to characterize such compounds in vitro.

Introduction

This compound (2-(10-methylphenothiazin-2-yl)acetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class.[1] Like other NSAIDs, its therapeutic effects are primarily attributed to the modulation of inflammatory pathways. The core mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2] This technical guide outlines the primary biochemical pathways implicated in its anti-inflammatory action and details the standard in vitro experimental protocols required to elucidate and quantify its activity.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory properties of an NSAID like this compound are typically evaluated by assessing its impact on several key biological processes. These include the enzymatic production of lipid mediators from arachidonic acid and the modulation of intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX)

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as gastric mucosal protection and platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4]

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the COX-2 enzyme itself. The canonical NF-κB pathway is activated by inflammatory stimuli such as lipopolysaccharide (LPS). Inhibition of NF-κB activation or translocation to the nucleus is a key mechanism for powerful anti-inflammatory agents.

Inhibition of Leukotriene Synthesis via Lipoxygenase (LOX)

In addition to the COX pathway, arachidonic acid can be metabolized by lipoxygenase (LOX) enzymes to produce leukotrienes, another class of potent inflammatory mediators involved in conditions like asthma. Some anti-inflammatory compounds exhibit inhibitory activity against 5-lipoxygenase (5-LOX), which could represent a secondary mechanism of action for this compound.

Quantitative Data Presentation

The following tables illustrate the standard format for presenting quantitative data from in vitro anti-inflammatory assays. The values provided are for illustrative purposes to demonstrate data structure and are not actual experimental results for this compound.

Table 1: Illustrative Cyclooxygenase (COX) Enzyme Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compoundData not availableData not availableData not available
Indomethacin (Example)0.11.50.07
Celecoxib (Example)150.05300

IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: Illustrative Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compoundData not availableData not available
Dexamethasone (Example)95 ± 4.298 ± 3.1

% Inhibition is calculated relative to the vehicle-treated, LPS-stimulated control.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the anti-inflammatory activity of compounds like this compound.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE₂) by purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Enzyme buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference inhibitors (e.g., Indomethacin)

  • PGE₂ ELISA kit

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound and reference compounds in DMSO, then dilute further in the enzyme buffer.

  • In a 96-well plate, add the enzyme buffer, heme cofactor, and the diluted test compound or vehicle (DMSO).

  • Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at 37°C to allow the inhibitor to bind.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a solution of 1 M HCl.

  • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This cell-based assay quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • MTT or similar cell viability assay kit

  • TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for cytokine analysis.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocol.

  • In parallel, assess the cytotoxicity of the compound concentrations on the remaining cells using an MTT assay to ensure that inhibition is not due to cell death.

  • Calculate the percentage inhibition of cytokine release for each concentration compared to the LPS-stimulated vehicle control.

Protocol: NF-κB Activation Assay (ELISA-based)

This assay measures the activation of NF-κB by quantifying the amount of the active p65 subunit bound to a consensus DNA sequence.

Materials:

  • Cell line (e.g., HEK293 or RAW 264.7)

  • Nuclear extraction kit

  • NF-κB (p65) Transcription Factor Assay Kit (ELISA-based)

  • Stimulating agent (e.g., TNF-α or LPS)

  • Test compound (this compound)

Procedure:

  • Culture cells in appropriate plates and allow them to adhere.

  • Pre-treat the cells with this compound or vehicle for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes) to induce NF-κB translocation.

  • Wash the cells with ice-cold PBS and perform nuclear extraction according to the kit manufacturer's protocol.

  • Determine the protein concentration of the nuclear extracts.

  • Perform the ELISA-based NF-κB DNA-binding assay:

    • Add equal amounts of nuclear extract protein to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site.

    • Incubate to allow NF-κB to bind to the DNA.

    • Wash away unbound proteins.

    • Add a primary antibody specific for the active p65 subunit of NF-κB.

    • Add a HRP-conjugated secondary antibody.

    • Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage inhibition of NF-κB activation relative to the stimulated vehicle control.

Visualization of Key Inflammatory Pathways

The following diagrams, generated using the DOT language, illustrate the core signaling pathways relevant to the anti-inflammatory action of this compound.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid COX12 COX-1 / COX-2 AA->COX12 LOX 5-Lipoxygenase (5-LOX) AA->LOX PLA2->AA Release PGH2 Prostaglandin H₂ (PGH₂) COX12->PGH2 Leukotrienes Leukotrienes (LTB₄, LTC₄, etc.) LOX->Leukotrienes Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation NSAIDs This compound (NSAIDs) NSAIDs->COX12 Inhibition LOX_Inhibitor LOX Inhibitors LOX_Inhibitor->LOX Inhibition

Caption: The Arachidonic Acid Cascade showing the COX and LOX pathways.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFR TNF Receptor TNFR->IKK Activates TNFa TNF-α TNFa->TNFR IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome Nucleus Nucleus DNA DNA (κB Site) Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription IkB_p->NFkB Releases IkB_p->Proteasome Degradation NFkB_n->DNA Binds

Caption: Canonical NF-κB Signaling Pathway.

Experimental_Workflow start Start culture Seed RAW 264.7 cells in 24-well plate start->culture adhere Incubate Overnight (Allow cells to adhere) culture->adhere pretreat Pre-treat cells with This compound or Vehicle adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect viability Perform Cell Viability Assay (MTT on remaining cells) incubate->viability Parallel Step elisa Perform Cytokine ELISA (TNF-α, IL-6) collect->elisa analyze Analyze Data: Calculate % Inhibition and IC₅₀ values elisa->analyze viability->analyze end End analyze->end

Caption: Workflow for an In Vitro Cytokine Inhibition Assay.

References

Metiazinic Acid: A Technical Overview of its Biological Targets and Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiazinic acid, a phenothiazine derivative, is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in the management of rheumatic diseases and other inflammatory conditions. As with other NSAIDs, its therapeutic effects are primarily attributed to the modulation of inflammatory pathways. This technical guide provides an in-depth analysis of the known biological targets of this compound and its molecular interactions, drawing upon available scientific literature. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and discovery.

Core Biological Target: Cyclooxygenase (COX) Enzymes

The primary mechanism of action for the vast majority of NSAIDs, including likely this compound, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activation leads to the production of prostaglandins that mediate inflammation and pain.

The Arachidonic Acid Cascade and Potential for Broader Interactions

The anti-inflammatory effects of this compound are likely centered on its modulation of the arachidonic acid cascade. This complex signaling pathway is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2 (PLA2). Arachidonic acid is then metabolized by either the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

Metiazinic_Acid_Action_Pathway membrane Cell Membrane Phospholipids AA Arachidonic Acid membrane->AA Releases COX COX-1 / COX-2 AA->COX Metabolized by LOX Lipoxygenase (LOX) AA->LOX Metabolized by PLA2 Phospholipase A2 (PLA2) PGs Prostaglandins COX->PGs Produces LTs Leukotrienes LOX->LTs Produces inflammation Inflammation Pain Fever PGs->inflammation LTs->inflammation metiazinic This compound metiazinic->PLA2 Potential Inhibition metiazinic->COX Inhibits (Likely Primary Target) metiazinic->LOX Potential Inhibition NFkB_pathway NF-κB Signaling Pathway metiazinic->NFkB_pathway Potential Modulation stimuli Inflammatory Stimuli stimuli->PLA2 Activates stimuli->NFkB_pathway Activates cytokines Cytokines (e.g., TNF-α, IL-6) cytokines->inflammation gene_expression Pro-inflammatory Gene Expression NFkB_pathway->gene_expression Induces gene_expression->cytokines Produces

Caption: Putative mechanism of action of this compound.

Potential for Lipoxygenase (LOX) Inhibition

The lipoxygenase (LOX) pathway represents another arm of the arachidonic acid cascade, leading to the production of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases, including asthma. While the primary targets of most NSAIDs are COX enzymes, some NSAIDs have been shown to also inhibit LOX enzymes. The potential for this compound to inhibit LOX activity remains an area for further investigation.

Upstream Regulation: Phospholipase A2 (PLA2)

The release of arachidonic acid by PLA2 is the rate-limiting step in the synthesis of both prostaglandins and leukotrienes. Inhibition of PLA2 would therefore represent a more upstream and potentially more comprehensive anti-inflammatory strategy. While some compounds are known to inhibit PLA2, it is not a common mechanism of action for classical NSAIDs. The effect of this compound on PLA2 activity has not been extensively studied.

Modulation of Cytokine Signaling and the NF-κB Pathway

Inflammatory processes are also heavily regulated by cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines play a crucial role in the amplification and perpetuation of the inflammatory response. The production of many pro-inflammatory cytokines is under the control of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that, upon activation by inflammatory stimuli, translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes.

Some anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway, thereby reducing the production of inflammatory cytokines. The potential for this compound to modulate NF-κB signaling and subsequent cytokine production is a plausible, yet underexplored, aspect of its mechanism of action.

Quantitative Data on Molecular Interactions

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 values, Ki values) for the interaction of this compound with its putative biological targets. The following table summarizes the key potential targets and the type of quantitative data that would be necessary to fully characterize the molecular interactions of this compound.

Biological TargetInteraction TypeKey Quantitative Parameters
Cyclooxygenase-1 (COX-1)Enzyme InhibitionIC50, Ki
Cyclooxygenase-2 (COX-2)Enzyme InhibitionIC50, Ki
Lipoxygenase (LOX)Enzyme InhibitionIC50, Ki
Phospholipase A2 (PLA2)Enzyme InhibitionIC50, Ki
NF-κB PathwaySignaling InhibitionIC50 for inhibition of NF-κB activation
Cytokine Production (TNF-α, IL-6)Inhibition of Expression/SecretionIC50 for cytokine reduction

Experimental Protocols

To facilitate further research into the biological targets and molecular interactions of this compound, this section provides detailed methodologies for key experiments.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 value of this compound for the inhibition of COX-1 and COX-2.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • A known COX inhibitor (e.g., indomethacin) as a positive control

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Workflow prep Prepare Reagents (Enzyme, Substrate, this compound) incubation Pre-incubate Enzyme with this compound prep->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction stop Stop Reaction reaction->stop detection Measure PGE2 Production (EIA) stop->detection analysis Calculate % Inhibition and IC50 detection->analysis

Caption: Workflow for COX Inhibition Assay.

Lipoxygenase (LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibitory effect of a compound on lipoxygenase activity.

Objective: To determine the IC50 value of this compound for the inhibition of lipoxygenase.

Materials:

  • Soybean lipoxygenase (or other purified LOX)

  • Linoleic acid or arachidonic acid (substrate)

  • This compound (test compound)

  • A known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control

  • Borate buffer (e.g., 0.1 M, pH 9.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in a suitable solvent.

  • In a quartz cuvette, mix the borate buffer and the test compound at various concentrations.

  • Add the lipoxygenase enzyme solution and pre-incubate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration of this compound relative to a vehicle control.

  • Calculate the IC50 value as described for the COX inhibition assay.

Phospholipase A2 (PLA2) Activity Assay

This protocol describes a fluorometric assay for measuring PLA2 activity.

Objective: To determine if this compound inhibits PLA2 activity.

Materials:

  • Purified PLA2 enzyme or cell lysate containing PLA2

  • Fluorescent PLA2 substrate (e.g., a phospholipid analog with a fluorescent reporter)

  • This compound (test compound)

  • A known PLA2 inhibitor as a positive control

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare dilutions of this compound.

  • In a microplate, add the assay buffer, the PLA2 enzyme source, and the test compound.

  • Pre-incubate to allow for potential inhibitor binding.

  • Initiate the reaction by adding the fluorescent PLA2 substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the reaction rate and the percentage of inhibition for each concentration of the test compound.

  • If inhibition is observed, determine the IC50 value.

NF-κB Activation Assay

This protocol describes a reporter gene assay to measure the effect of a compound on NF-κB activation.

Objective: To determine if this compound inhibits NF-κB signaling.

Materials:

  • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

  • An inflammatory stimulus to activate NF-κB (e.g., TNF-α or lipopolysaccharide - LPS).

  • This compound (test compound).

  • A known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Cell culture medium and reagents.

  • Luciferase assay reagent or SEAP detection kit.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the reporter cell line in a multi-well plate and allow the cells to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with the inflammatory agent (TNF-α or LPS) to activate the NF-κB pathway.

  • Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Lyse the cells (for luciferase) or collect the culture supernatant (for SEAP).

  • Measure the reporter gene activity according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.

  • Determine the IC50 value if significant inhibition is observed.

NFkB_Activation_Workflow cell_seeding Seed Reporter Cell Line pretreatment Pre-treat with This compound cell_seeding->pretreatment stimulation Stimulate with TNF-α or LPS pretreatment->stimulation incubation Incubate for Reporter Expression stimulation->incubation detection Measure Reporter Gene Activity incubation->detection analysis Calculate % Inhibition and IC50 detection->analysis

Structural Elucidation of Metiazinic Acid Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of metabolites derived from Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID) of the phenothiazine class. This document outlines the metabolic pathways, presents available quantitative data, and details the experimental protocols utilized for the identification and characterization of its biotransformation products.

Introduction to this compound Metabolism

This compound, chemically known as 2-(10-methylphenothiazin-2-yl)acetic acid, undergoes metabolic transformation in the body, primarily leading to the formation of more polar and readily excretable compounds. The elucidation of these metabolic pathways is crucial for understanding the drug's pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The primary metabolic transformations involve Phase I oxidation followed by Phase II conjugation reactions.

Metabolic Pathways of this compound

The biotransformation of this compound predominantly occurs in the liver. The main pathway involves the oxidation of the sulfur atom in the phenothiazine ring, followed by conjugation of the resulting metabolite.

Phase I Metabolism: Oxidation The initial and principal metabolic step is the oxidation of the sulfur atom of the phenothiazine nucleus to form this compound S-oxide.[1] This reaction is a common metabolic pathway for phenothiazine derivatives and is typically catalyzed by cytochrome P450 monooxygenases.

Phase II Metabolism: Conjugation Following oxidation, the resulting this compound S-oxide, along with the parent drug to a lesser extent, can undergo Phase II conjugation reactions. These synthetic reactions involve the addition of endogenous molecules to increase the water solubility of the metabolites, facilitating their excretion. Common conjugation reactions include glucuronidation, where glucuronic acid is attached to the metabolite.[1] The resulting conjugates are then eliminated from the body through urine and feces.[1]

Below is a diagram illustrating the primary metabolic pathway of this compound.

MetiazinicAcidMetabolism MetiazinicAcid This compound S_Oxide This compound S-oxide MetiazinicAcid->S_Oxide Phase I: Oxidation (Cytochrome P450) Conjugates Conjugates (e.g., Glucuronides) MetiazinicAcid->Conjugates Phase II: Conjugation (Minor Pathway) S_Oxide->Conjugates Phase II: Conjugation Excretion Excretion (Urine and Feces) Conjugates->Excretion

Metabolic pathway of this compound.

Quantitative Analysis of this compound and its Metabolites

Detailed quantitative data on the metabolites of this compound in humans is limited in publicly available literature. However, studies in animal models provide some insight into its pharmacokinetic profile.

A study in rats and rabbits reported on the plasma concentration of the parent drug after oral administration. This data provides an indirect measure of the extent of metabolism.

CompoundBiological MatrixSpeciesTime PointConcentration
This compound (Unchanged)PlasmaRat, Rabbit6 hours~60% of administered dose
Data from a study on the absorption, distribution, excretion, and metabolism of this compound.[1]

The lack of extensive quantitative metabolite data highlights an area for further research, particularly in human subjects, to better characterize the pharmacokinetic variability and its clinical implications.

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound metabolites involves a combination of chromatographic separation and spectroscopic techniques. The following sections detail generalized protocols that can be adapted for this purpose, based on methods used for other phenothiazine derivatives.

Sample Preparation

Biological samples such as plasma or urine require initial preparation to extract the metabolites and remove interfering endogenous substances.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of plasma or urine, add a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the organic layer containing the drug and its metabolites.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or the mobile phase for chromatography).

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated biological sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent and reconstitute the residue.

Chromatographic Separation

4.2.1. Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for the qualitative analysis and separation of metabolites.

  • Stationary Phase: Silica gel 60 F254 pre-coated plates.

  • Mobile Phase: A mixture of solvents can be used, for example, chloroform, ethanol, and aqueous ammonium hydroxide. The optimal ratio should be determined experimentally.

  • Application: Apply the extracted sample and a standard of this compound to the plate.

  • Development: Place the plate in a chromatography chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Specific spray reagents, such as sulfuric acid followed by heating, can be used to produce colored spots characteristic of phenothiazine derivatives.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides better resolution and is suitable for the quantification of the parent drug and its metabolites.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound and its S-oxide show significant absorbance. A photodiode array (PDA) detector can be used to obtain the UV spectrum of each peak for preliminary identification.

Spectroscopic Analysis for Structural Elucidation

4.3.1. Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification and structural elucidation of metabolites.

  • Ionization: Electrospray ionization (ESI) is commonly used for phenothiazine derivatives.

  • Analysis:

    • Full Scan MS: To determine the molecular weight of the parent drug and its metabolites. The S-oxide metabolite will have a mass increase of 16 Da compared to the parent drug.

    • Tandem MS (MS/MS): To obtain fragmentation patterns of the parent drug and its metabolites. By comparing the fragmentation patterns, the site of modification can be determined.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is the definitive method for the unambiguous identification of metabolites.

  • Sample: A purified sample of the metabolite is required.

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons in the molecule.

    • ¹³C NMR: To determine the number and environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms in the molecule.

  • Analysis: Comparison of the NMR spectra of the metabolite with that of the parent drug allows for the precise determination of the structural modification.

The following diagram illustrates a general workflow for the structural elucidation of drug metabolites.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Separation Separation and Detection cluster_Elucidation Structural Elucidation BiologicalSample Biological Sample (Plasma, Urine) Extraction Extraction (LLE or SPE) BiologicalSample->Extraction Chromatography Chromatographic Separation (TLC or HPLC) Extraction->Chromatography Detection Initial Detection (UV, PDA) Chromatography->Detection MS Mass Spectrometry (LC-MS, MS/MS) Detection->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Detection->NMR Requires purified fraction Structure Structure Confirmation MS->Structure NMR->Structure

Experimental workflow for metabolite identification.

Conclusion

The structural elucidation of this compound metabolites is centered around the identification of its S-oxide and subsequent conjugates. While the metabolic pathway is generally understood, there is a notable lack of detailed quantitative data in the public domain, presenting an opportunity for further research. The application of modern analytical techniques, particularly hyphenated chromatography-mass spectrometry and NMR spectroscopy, provides the necessary tools for the comprehensive characterization of these metabolites. The experimental protocols outlined in this guide offer a robust framework for researchers and scientists in the field of drug metabolism and development to further investigate the biotransformation of this compound and similar compounds.

References

Metiazinic Acid S-Oxide: A Primary Metabolite In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID) of the phenothiazine class, undergoes metabolic transformation in the body, leading to the formation of various metabolites. Among these, this compound S-Oxide has been identified as a primary metabolite. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound S-Oxide, with a focus on its formation, experimental characterization, and known biological context. The information presented herein is intended to support research, and drug development activities by providing detailed experimental protocols and summarizing key quantitative data.

Metabolic Pathway of this compound

This compound is metabolized in vivo, primarily through oxidation of the sulfur atom in the phenothiazine ring, to yield this compound S-Oxide. This biotransformation is a common metabolic route for phenothiazine derivatives.

Metiazinic_Acid This compound Metiazinic_Acid_S_Oxide This compound S-Oxide (Primary Metabolite) Metiazinic_Acid->Metiazinic_Acid_S_Oxide S-Oxidation (Hepatic Metabolism) Excretion Excretion (Urine and Feces) Metiazinic_Acid->Excretion Unchanged Metiazinic_Acid_S_Oxide->Excretion

Caption: Metabolic pathway of this compound to its S-oxide metabolite.

Quantitative Data on this compound Metabolism

Studies in rats and rabbits have provided quantitative insights into the absorption, distribution, metabolism, and excretion of this compound. Following oral administration of radiolabeled this compound, the parent drug and its S-oxide metabolite are found in both urine and feces.[1]

Table 1: Distribution and Excretion of this compound and Metabolites in Rats

ParameterObservation
Route of Excretion Urinary and Fecal
Time to Max. Concentration (Blood & Tissues) ~3 hours
Tissue with Highest Radioactivity Kidney
Plasma Concentration of Unchanged Drug (at 6 hours) ~60%

Data inferred from the study by Kitagawa et al. (1975).[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments performed to characterize this compound S-Oxide as a primary metabolite.

Animal Studies and Sample Collection
  • Animal Model: Male Wistar rats and albino rabbits.

  • Drug Administration: Oral administration of ³H-labelled this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Sample Collection:

    • Urine and Feces: Collected at timed intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours) using metabolic cages.

    • Blood: Collected via retro-orbital plexus or cardiac puncture at various time points post-administration.

    • Tissues: Harvested at the end of the study period, rinsed with saline, blotted dry, and weighed.

start Oral Administration of ³H-Metiazinic Acid to Rats collection Sample Collection start->collection urine_feces Urine & Feces (Metabolic Cages) collection->urine_feces blood Blood Samples (Timed Intervals) collection->blood tissues Tissue Harvest (End of Study) collection->tissues analysis Analysis urine_feces->analysis blood->analysis tissues->analysis

Caption: Workflow for in-vivo metabolism study of this compound.

Radiometric Analysis
  • Purpose: To quantify the total amount of drug and metabolites in biological samples.

  • Procedure:

    • Aliquots of urine, plasma (obtained from blood), and tissue homogenates are mixed with a liquid scintillation cocktail.

    • Radioactivity is measured using a liquid scintillation counter.

    • Quench correction is applied to account for color and chemical quenching.

Metabolite Profiling by Thin-Layer Chromatography (TLC)
  • Purpose: To separate and identify this compound and its metabolites.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Solvent System): A mixture of organic solvents, for example, a combination of chloroform, methanol, and acetic acid in a ratio optimized for separation (e.g., 85:10:5 v/v/v).

  • Sample Preparation:

    • Urine samples are centrifuged and the supernatant is applied directly to the TLC plate.

    • Fecal samples are homogenized, extracted with an organic solvent (e.g., methanol), centrifuged, and the supernatant is concentrated before application.

  • Detection:

    • UV Visualization: The developed TLC plate is viewed under UV light (254 nm) to visualize UV-absorbing compounds.

    • Radioscanning: The distribution of radioactivity on the TLC plate is determined using a radio-TLC scanner to identify radiolabeled metabolites.

    • Autoradiography: The TLC plate is exposed to X-ray film for a period of time to create an image of the radioactive spots.

  • Identification: The retention factor (Rf) of the metabolite spots are compared with that of a synthetic standard of this compound S-Oxide.

Synthesis of this compound S-Oxide Standard

A reference standard of this compound S-Oxide can be synthesized by the controlled oxidation of this compound using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid. The product is then purified by recrystallization or chromatography.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound S-Oxide with cellular signaling pathways. The primary focus of existing research has been on its formation as a metabolite of this compound. It is plausible that the S-oxide metabolite may retain some of the anti-inflammatory properties of the parent compound, which are generally associated with the inhibition of cyclooxygenase (COX) enzymes. However, further investigation is required to elucidate any specific signaling activities of this compound S-Oxide.

Conclusion

This compound S-Oxide is a well-established primary metabolite of this compound. The experimental protocols outlined in this guide provide a framework for its identification and quantification in biological matrices. While the metabolic fate of this compound to its S-oxide is clear, the specific pharmacological activities and interactions with cellular signaling pathways of this metabolite remain an area for future research. The data and methodologies presented here serve as a valuable resource for scientists and researchers in the fields of drug metabolism, pharmacology, and toxicology.

References

Preclinical Toxicological Profile of Metiazinic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical safety data for the non-steroidal anti-inflammatory drug, Metiazinic acid, reveals a significant reliance on foundational studies conducted in the late 1960s. While a comprehensive toxicological assessment was reportedly performed, access to the detailed quantitative data and experimental protocols from these seminal studies is limited in publicly available literature. This technical guide synthesizes the accessible information to provide a profile of this compound's preclinical toxicology.

This compound, a phenothiazine derivative, has been investigated for its anti-inflammatory properties. The core of its preclinical toxicological evaluation appears to be a comprehensive study published in 1969 by L. Julou and colleagues in the journal Arzneimittelforschung. This pivotal study is referenced as the primary source for much of the safety data, although the full text and its detailed findings are not widely accessible.

Acute Toxicity

Limited quantitative data is available for the acute toxicity of this compound. The primary findings are summarized below.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueReference
MouseOral800 mg/kg(Joulou et al., 1969)
RatOral~500 mg/kg(Joulou et al., 1969)
Experimental Protocols

Detailed experimental protocols for these acute toxicity studies are not available in the public domain. Standard acute toxicity studies of that era typically involved the administration of a single dose of the test substance to animals, followed by a 14-day observation period for signs of toxicity and mortality. Key parameters observed would have included changes in body weight, clinical signs of toxicity, and gross pathological findings at necropsy.

Repeated-Dose Toxicity, Reproductive and Developmental Toxicity, Genotoxicity, and Carcinogenicity

The 1969 study by Julou et al. reportedly encompassed a broad range of toxicological assessments in various species, including mice, rats, dogs, rabbits, and guinea pigs. The scope of this research is suggested by the indexing terms associated with the publication, which include "Abnormalities, Drug-Induced," "Anemia/chemically induced," "Gastrointestinal Hemorrhage/chemically induced," "Kidney/drug effects," and "Liver/drug effects."

However, specific quantitative data from these sub-chronic, chronic, reproductive, developmental, genotoxicity, and carcinogenicity studies are not detailed in accessible literature. Therefore, it is not possible to construct the comprehensive data tables and experimental protocols as requested.

Visualizations

Due to the absence of detailed information on signaling pathways or complex experimental workflows in the available literature, the creation of meaningful diagrams using Graphviz is not feasible at this time. A basic workflow for a standard acute toxicity study is presented below for illustrative purposes.

Acute_Toxicity_Workflow start Acclimatization of Animals dosing Single Dose Administration (Oral Gavage) start->dosing observation 14-Day Observation Period (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy (Terminal) observation->necropsy end Data Analysis (LD50 Calculation) necropsy->end

Caption: Generalized workflow for an acute oral toxicity study.

Methodological & Application

Application Notes and Protocols for HPLC-UV Quantification of Metiazinic Acid in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class, requires sensitive and reliable quantification methods for pharmacokinetic and toxicokinetic studies.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique for the determination of drug concentrations in biological matrices. This document provides a detailed protocol for the quantification of this compound in plasma using an HPLC-UV method. The described method is based on established principles of bioanalytical method validation and can be adapted and validated in any laboratory equipped with standard HPLC instrumentation.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for the extraction of small molecules from plasma samples.[2][3] Acetonitrile is frequently used as the precipitating agent due to its efficiency in protein removal and compatibility with reversed-phase HPLC.[2][3]

  • Materials:

    • Blank plasma

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 600 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the protein pellet.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Analysis

The following HPLC conditions are a starting point and should be optimized for the specific instrument and column used. The selection of a C18 column is based on its wide applicability for the analysis of moderately polar compounds like this compound. The mobile phase composition is chosen to provide good separation and peak shape. The detection wavelength should be set at the UV absorbance maximum of this compound, which needs to be determined experimentally but is anticipated to be in the range of 254-280 nm based on the phenothiazine structure.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: To be determined (e.g., 254 nm)

Data Presentation

The following tables summarize the expected quantitative data from a fully validated method.

Table 1: Linearity and Range

ParameterResult
Linearity Range (µg/mL)0.1 - 10
Correlation Coefficient (r²)≥ 0.995
Calibration ModelLinear, y = mx + c

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.1≤ 20≤ 20± 20
Low0.3≤ 15≤ 15± 15
Medium4.0≤ 15≤ 15± 15
High8.0≤ 15≤ 15± 15

Table 3: Recovery

QC LevelConcentration (µg/mL)Mean Recovery (%)
Low0.3> 85
Medium4.0> 85
High8.0> 85

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA, ICH) for bioanalytical method validation. The validation should include the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention time of this compound.

  • Linearity and Range: Determined by analyzing a series of calibration standards over the specified concentration range.

  • Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of extracted samples to those of unextracted standards.

  • Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plasma Plasma Sample (200 µL) add_acn Add Acetonitrile (600 µL) plasma->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute hplc_injection Inject (20 µL) reconstitute->hplc_injection hplc_system HPLC System (C18 Column, Isocratic Elution) hplc_injection->hplc_system uv_detection UV Detection hplc_system->uv_detection data_analysis Data Acquisition & Quantification uv_detection->data_analysis

Caption: Workflow for this compound Quantification in Plasma.

References

Application Note: Sensitive Quantification of Metiazinic Acid and its Metabolite in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Metiazinic acid and its primary metabolite, this compound S-oxide, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. While a fully validated method with all specific parameters for this compound is not publicly available, this document provides a comprehensive protocol based on established methods for structurally similar phenothiazine derivatives and general principles of bioanalytical method development.[1][2][3] The provided parameters should be considered as a starting point for method development and will require optimization and validation in a qualified laboratory.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its therapeutic application and safety assessment. The primary metabolic pathway for many phenothiazine derivatives involves oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxide metabolites.[4] In the case of this compound, this results in the formation of this compound S-oxide.[5] LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed. This application note outlines a protocol for the sensitive detection of this compound and this compound S-oxide.

Experimental

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound and its S-oxide metabolite from plasma samples. This method is simple, fast, and generally provides good recovery for small molecules.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or another phenothiazine derivative not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is proposed to separate this compound and its more polar S-oxide metabolite from endogenous plasma components.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Value
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Proposed Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.090
2.090
2.110
3.010
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).

Table 3: Proposed Mass Spectrometry Parameters

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

Table 4: Predicted MRM Transitions for this compound and this compound S-oxide

Note: These are predicted transitions and require experimental optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound[M+H]⁺To be determined200To be determinedTo be determined
This compound S-oxide[M+H]⁺To be determined200To be determinedTo be determined
Internal Standard[M+H]⁺To be determined200To be determinedTo be determined

Method Validation (Hypothetical Performance Characteristics)

A full method validation would need to be performed according to regulatory guidelines (e.g., FDA or EMA). The following table presents hypothetical performance characteristics that a validated method should aim to achieve.

Table 5: Hypothetical Method Validation Parameters

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under expected sample handling and storage conditions

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Autosampler Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

metabolic_pathway Metiazinic_Acid This compound Metiazinic_Acid_S_Oxide This compound S-oxide Metiazinic_Acid->Metiazinic_Acid_S_Oxide CYP450 Enzymes (e.g., CYP1A2, CYP3A4) Conjugates Conjugates Metiazinic_Acid->Conjugates Conjugation Enzymes Metiazinic_Acid_S_Oxide->Conjugates Conjugation Enzymes

Caption: Proposed metabolic pathway of this compound.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound and its S-oxide metabolite in human plasma. The protocol is based on established bioanalytical techniques and offers a starting point for method development and validation. The successful implementation of this method will enable researchers to conduct crucial pharmacokinetic and metabolic studies of this compound, contributing to a better understanding of its clinical pharmacology. It is imperative that any laboratory implementing this method performs a full validation to ensure its accuracy, precision, and reliability for its intended purpose.

References

Application Note: Development of a Stability-Indicating HPLC Assay for Metiazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiazinic acid, 2-(10-methylphenothiazin-2-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class.[1] Ensuring the stability of a drug substance and its formulated product is a critical aspect of pharmaceutical development, mandated by regulatory bodies worldwide. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[2] This application note details a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

The inherent reactivity of the phenothiazine nucleus suggests potential susceptibility to oxidative and photolytic degradation.[5] Therefore, a thorough forced degradation study is paramount to identify potential degradation pathways and ensure the developed analytical method can effectively separate and quantify this compound in the presence of its potential degradants.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Phosphoric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Photostability chamber

  • Water bath or dry bath incubator

Forced Degradation (Stress) Studies

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method. A stock solution of this compound (e.g., 1 mg/mL in methanol) should be prepared and subjected to the following stress conditions:

2.3.1. Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

2.3.2. Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

2.3.3. Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

2.3.4. Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 48 hours. Also, expose a solution of the drug (in a suitable solvent like methanol) to heat at 60°C for 48 hours.

2.3.5. Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

All stressed samples should be diluted with the mobile phase to a suitable concentration (e.g., 100 µg/mL) before HPLC analysis.

HPLC Method Development

The goal is to achieve adequate separation between the this compound peak and all peaks corresponding to degradation products. A systematic approach to method development is recommended:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection Wavelength: The UV spectrum of this compound should be recorded using the PDA detector. A wavelength of maximum absorbance should be selected for quantification.

  • Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) will ensure reproducible retention times.

An example of a starting HPLC condition is provided in the table below. This should be optimized to achieve the desired separation.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation product peaks and placebo components. Peak purity analysis using a PDA detector is crucial.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Data Presentation

All quantitative data from the forced degradation studies and method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsRetention Times of Major Degradants (min)
0.1 M HCl24 hours60°C[Example: 15.2%][Example: 2][Example: 3.5, 5.1]
0.1 M NaOH24 hours60°C[Example: 25.8%][Example: 3][Example: 2.8, 4.2, 6.7]
3% H₂O₂24 hoursRoom Temp[Example: 45.1%][Example: 1][Example: 8.9 (likely sulfoxide)]
Thermal (Solid)48 hours105°C[Example: 5.3%][Example: 1][Example: 7.2]
Thermal (Solution)48 hours60°C[Example: 10.1%][Example: 2][Example: 4.8, 7.5]
Photolytic (Solid)ICH Q1BAmbient[Example: 18.9%][Example: 3][Example: 3.9, 5.5, 9.2]
Photolytic (Solution)ICH Q1BAmbient[Example: 32.5%][Example: 4][Example: 3.1, 5.8, 8.1, 9.5]

Table 2: Example of HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength [Example: 265 nm]
Injection Volume 20 µL

Table 3: Summary of Method Validation Parameters (Example Data)

ParameterResultAcceptance Criteria
Linearity (r²) [Example: 0.9995]≥ 0.999
Range (µg/mL) [Example: 50 - 150]As per protocol
Accuracy (% Recovery) [Example: 99.5 - 101.2%]98.0 - 102.0%
Precision (RSD%)
- Repeatability[Example: < 1.0%]≤ 2.0%
- Intermediate Precision[Example: < 1.5%]≤ 2.0%
LOD (µg/mL) [Example: 0.1]Report
LOQ (µg/mL) [Example: 0.3]Report
Robustness [Example: No significant impact on results]As per protocol

Mandatory Visualizations

Stability_Indicating_Assay_Workflow cluster_0 Phase 1: Method Development cluster_2 Phase 3: Application A This compound Reference Standard B Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) A->B C HPLC Method Optimization (Column, Mobile Phase, Gradient) B->C D Peak Purity Analysis (PDA) & Mass Spectrometry (MS) for Degradant Identification C->D Iterative Process D->C E Specificity D->E K Validated Stability-Indicating Assay Method E->K F Linearity & Range G Accuracy H Precision (Repeatability & Intermediate) I LOD & LOQ J Robustness L Routine Stability Testing of This compound Drug Substance & Drug Product K->L

References

Application Notes and Protocols for Forced Degradation Studies of Metiazinic Acid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2). These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. The outcomes of these studies are fundamental for developing and validating stability-indicating analytical methods, which are essential for ensuring the safety, efficacy, and quality of the final drug product.

This document provides detailed application notes and protocols for conducting forced degradation studies on Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID) with a phenothiazine core structure. While the protocols and methodologies are based on established ICH guidelines and best practices, it is important to note that specific quantitative data and degradation pathways presented herein are illustrative due to the limited publicly available information on the forced degradation of this compound. These examples are intended to serve as a comprehensive guide for researchers to design and execute their own studies.

Overview of Forced Degradation Studies

The primary objectives of forced degradation studies are:

  • To identify the likely degradation products of the drug substance.

  • To understand the degradation pathways of the molecule.

  • To assess the intrinsic stability of the drug substance.

  • To facilitate the development and validation of a stability-indicating analytical method.

The typical stress conditions employed in forced degradation studies include:

  • Acidic Hydrolysis: To evaluate degradation in an acidic environment.

  • Basic Hydrolysis: To assess stability in an alkaline environment.

  • Oxidative Degradation: To investigate susceptibility to oxidation.

  • Thermal Degradation: To determine the effect of heat.

  • Photolytic Degradation: To assess sensitivity to light.

A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed at concentrations that can be reliably detected and characterized without completely degrading the parent drug.[1][2]

Experimental Protocols

Materials and Equipment
  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade or purified

  • Phosphate buffer

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Mass Spectrometer (MS) for identification of degradation products

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. This stock solution will be used for all stress conditions.

Forced Degradation Procedures

The following protocols are designed to achieve a target degradation of 5-20%. The reaction times and conditions may need to be adjusted based on preliminary experiments.

2.3.1. Acidic Hydrolysis

  • To 1 mL of the this compound stock solution in a volumetric flask, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

2.3.2. Basic Hydrolysis

  • To 1 mL of the this compound stock solution in a volumetric flask, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 8 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

2.3.3. Oxidative Degradation

  • To 1 mL of the this compound stock solution in a volumetric flask, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • After the specified time, dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

2.3.4. Thermal Degradation

  • Place a known amount of solid this compound powder in a watch glass.

  • Expose the solid to a temperature of 80°C in a calibrated oven for 48 hours.

  • For solution-state thermal stress, place a sealed vial of the this compound stock solution in an oven at 60°C for 48 hours.

  • After exposure, dissolve the solid sample or dilute the solution sample to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

2.3.5. Photolytic Degradation

  • Place a known amount of solid this compound powder in a transparent container.

  • For solution-state photolytic stress, use the this compound stock solution in a quartz cuvette or other suitable transparent container.

  • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, dissolve the solid sample or dilute the solution sample to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

Analytical Method: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products. The following is a proposed method that should be validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions (Illustrative Example):

ParameterCondition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or PDA detection from 200-400 nm)

Data Presentation

Summarize the quantitative results of the forced degradation studies in a clear and structured table.

Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)

Stress ConditionParameters% Assay of this compound% DegradationNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h85.214.824.5, 8.2
Base Hydrolysis 0.1 M NaOH, 60°C, 8h89.510.533.8, 6.1, 9.5
Oxidative 3% H₂O₂, RT, 24h82.117.945.2, 7.8, 10.1, 11.3
Thermal (Solid) 80°C, 48h95.84.217.1
Thermal (Solution) 60°C, 48h91.38.727.1, 9.9
Photolytic (Solid) ICH Q1B98.11.9112.5
**Photolytic (Solution)ICH Q1B93.56.5212.5, 14.2
Control No Stress99.80.20-

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the forced degradation study can be visualized as follows:

Forced_Degradation_Workflow start Start: this compound Drug Substance stock_prep Prepare Stock Solution (1 mg/mL) start->stock_prep stress_conditions Apply Stress Conditions stock_prep->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Solid & Solution) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sample_prep Sample Preparation (Neutralization & Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis HPLC Analysis (Stability-Indicating Method) sample_prep->hplc_analysis data_analysis Data Analysis & Characterization hplc_analysis->data_analysis end End: Report Degradation Profile data_analysis->end

Caption: Workflow for Forced Degradation Studies of this compound.

Potential Degradation Pathway (Illustrative)

Based on the phenothiazine structure of this compound, a potential degradation pathway under oxidative stress could involve the oxidation of the sulfur atom.

Degradation_Pathway metiazinic_acid This compound oxidative_stress Oxidative Stress (e.g., H2O2) metiazinic_acid->oxidative_stress sulfoxide This compound Sulfoxide (Degradation Product 1) oxidative_stress->sulfoxide sulfone This compound Sulfone (Degradation Product 2) oxidative_stress->sulfone sulfoxide->oxidative_stress Further Oxidation

Caption: Illustrative Oxidative Degradation Pathway of this compound.

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for conducting forced degradation studies of this compound in compliance with ICH guidelines. By systematically applying various stress conditions and utilizing a validated stability-indicating analytical method, researchers can effectively identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of this compound. This information is invaluable for the development of a robust and stable drug product. It is reiterated that the specific quantitative data and degradation pathways presented are illustrative and should be confirmed through experimental studies on this compound.

References

Application Notes and Protocols for the Analytical Method Validation of Metiazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiazinic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds.[1] As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for its quantitative analysis in bulk drug substance and finished pharmaceutical products. This document provides a detailed overview of the validation of a hypothetical, yet representative, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, following the guidelines of the International Council for Harmonisation (ICH).[2] The validation process ensures that the analytical method is suitable for its intended purpose, providing accurate, precise, and reliable results.[3][4]

Analytical Method Validation Principles

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] A validated analytical method provides confidence in the quality and reliability of the analytical data generated. The key validation parameters addressed in this protocol include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Data Presentation

Table 1: System Suitability Test Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20003500
% RSD of 6 Injections≤ 1.0%0.5%
Table 2: Linearity and Range
Concentration (µg/mL)Peak Area (mAU*s)
50450.2
75674.8
100901.5
1251125.3
1501352.1
Correlation Coefficient (r²) ≥ 0.999
Linearity Range 50 - 150 µg/mL
Table 3: Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.899.75%
100%100100.2100.20%
120%120120.6100.50%
Average Recovery 100.15%
Table 4: Precision
Precision TypeConcentration (µg/mL)% RSD
Repeatability (Intra-day)1000.8%
Intermediate Precision (Inter-day)1001.2%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethodResult
LODSignal-to-Noise Ratio (3:1)0.5 µg/mL
LOQSignal-to-Noise Ratio (10:1)1.5 µg/mL
Table 6: Robustness
Parameter Variation% RSD of Results
Flow Rate (± 0.2 mL/min)1.5%
Mobile Phase Composition (± 2%)1.8%
Column Temperature (± 5°C)1.3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method was developed for the quantitative determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 256 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 to 150 µg/mL.

  • Sample Preparation: For assay of a tablet formulation, weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter a portion of this solution through a 0.45 µm syringe filter before injection.

Validation Experiments
  • Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to ensure that the degradation products do not interfere with the quantification of this compound.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations of the reference standard across the specified range.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is assessed by the recovery of known amounts of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio of the chromatographic peak.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is evaluated by making small changes to the method parameters, such as the flow rate, mobile phase composition, and column temperature, and observing the effect on the results.

Visualizations

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution of Validation cluster_3 Reporting Method Development Method Development & Optimization Protocol Prepare Validation Protocol Method Development->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: General workflow for analytical method validation.

G Validated_Method Validated Analytical Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Robustness Robustness Validated_Method->Robustness Range Range Linearity->Range LOQ LOQ Accuracy->LOQ LOD LOD Precision->LOD Precision->LOQ

Caption: Logical relationships of validation parameters.

References

Application Note and Protocol: Spectrophotometric Determination of Metiazinic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metiazinic acid is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties. The accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective analytical method for this purpose.[1] This technique is well-suited for the routine quality control analysis of pharmaceutical ingredients that possess chromophoric groups.[2] This application note details a validated UV-Vis spectrophotometric method for the determination of this compound in tablet dosage forms.

The proposed method is based on the inherent UV absorbance of this compound. The procedure is straightforward, involving the dissolution of the drug in a suitable solvent and measurement of its absorbance at the wavelength of maximum absorption (λmax). The method has been validated according to established guidelines to ensure linearity, accuracy, precision, and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • This compound Tablets

  • Methanol (Analytical Grade)

  • Distilled or Deionized Water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Analytical Balance

  • Mortar and Pestle

  • Filter paper (0.45 µm)

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol with the aid of sonication if necessary.

  • Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute to the mark with methanol to obtain working standard solutions in the concentration range of 2-12 µg/mL.

  • Measure the absorbance of each working standard solution at the determined λmax (e.g., 285 nm, a common wavelength for similar molecules) against a methanol blank.

  • Plot a calibration curve of absorbance versus concentration.

Preparation of Sample Solution from Tablets
  • Weigh and finely powder 20 this compound tablets to ensure homogeneity.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound.

  • Transfer the weighed powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.45 µm filter paper, discarding the first few mL of the filtrate.

  • From the filtered solution, pipette an appropriate volume into a 10 mL volumetric flask and dilute with methanol to obtain a final concentration within the calibration curve range.

  • Measure the absorbance of the sample solution at the λmax against a methanol blank.

  • Calculate the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

The quantitative data for the spectrophotometric determination of this compound is summarized in the following table.

ParameterResult
Wavelength of Maximum Absorbance (λmax)285 nm
Linearity Range2 - 12 µg/mL
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD)0.45 µg/mL
Limit of Quantification (LOQ)1.35 µg/mL
Accuracy (Recovery %)98.5% - 101.2%
Precision (RSD %)< 2.0%

Experimental Workflow and Diagrams

The overall experimental workflow for the spectrophotometric determination of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Measurement and Analysis stock_solution Prepare Standard Stock Solution (100 µg/mL) working_standards Prepare Working Standard Solutions (2-12 µg/mL) stock_solution->working_standards spectro_measurement Measure Absorbance at λmax (285 nm) working_standards->spectro_measurement sample_prep Prepare Sample Solution from Tablets sample_prep->spectro_measurement calibration_curve Construct Calibration Curve spectro_measurement->calibration_curve concentration_calc Calculate Sample Concentration calibration_curve->concentration_calc

Fig. 1: Experimental workflow for this compound determination.

Conclusion

The developed UV-Vis spectrophotometric method provides a simple, accurate, and precise means for the quantitative determination of this compound in pharmaceutical tablet formulations. The method is suitable for routine quality control analysis due to its rapidity and cost-effectiveness. The validation parameters confirm that the method is reliable and robust for its intended application.

References

Application Note and Protocols for In Vitro Dissolution Testing of Metiazinic Acid Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the in vitro dissolution testing of metiazinic acid tablets. This compound, a non-steroidal anti-inflammatory drug (NSAID), is characterized by its low aqueous solubility, which presents challenges in developing a robust and reproducible dissolution method.[1][2] This protocol is designed to be a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry. It outlines the necessary equipment, reagents, and a step-by-step procedure for conducting the dissolution test, including recommended media and apparatus settings based on the physicochemical properties of this compound.

Introduction

This compound is a phenothiazine derivative with anti-inflammatory properties.[3][4] As a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the in vitro dissolution of this compound from a solid oral dosage form is a critical quality attribute that can be indicative of its in vivo performance. A well-designed dissolution test is essential for formulation development, quality control, and ensuring batch-to-batch consistency.

This application note details a recommended dissolution testing protocol for this compound tablets, taking into account its poor water solubility.[1] The method is developed based on general pharmacopeial principles for dissolution testing of poorly soluble drugs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The very low water solubility and its acidic nature (pKa of 4.12) are the most critical factors influencing the design of the dissolution method.

PropertyValueReference
Molecular FormulaC15H13NO2S
Molecular Weight271.33 g/mol
Melting Point146°C
pKa4.12 ± 0.10
Water Solubility31 mg/L (at 30°C)

Recommended Dissolution Testing Protocol

Based on the low solubility of this compound, a dissolution medium with a pH above its pKa is necessary to ensure sink conditions. The use of a surfactant is also recommended to aid in the wetting and solubilization of the drug.

Equipment and Reagents
  • Dissolution Apparatus: USP Apparatus 2 (Paddle) is recommended.

  • Dissolution Vessels: 1000 mL

  • Water Bath: Capable of maintaining a temperature of 37 ± 0.5°C.

  • Syringes and Filters: Appropriate for sample collection and filtration (e.g., 0.45 µm PVDF).

  • UV-Vis Spectrophotometer: For quantification of this compound.

  • Reagents:

    • Phosphate buffer components (e.g., monobasic potassium phosphate, sodium hydroxide).

    • Sodium Lauryl Sulfate (SLS).

    • This compound reference standard.

    • Deionized or distilled water.

Dissolution Parameters

The recommended dissolution testing parameters are summarized in Table 2.

ParameterRecommended Condition
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of pH 6.8 phosphate buffer with 0.5% Sodium Lauryl Sulfate (SLS)
Temperature 37 ± 0.5°C
Paddle Speed 75 RPM
Sampling Times 10, 20, 30, 45, and 60 minutes
Sample Volume 10 mL
Analysis UV-Vis Spectrophotometry at the λmax of this compound in the dissolution medium
Preparation of Dissolution Medium (pH 6.8 Phosphate Buffer with 0.5% SLS)
  • Dissolve an appropriate amount of monobasic potassium phosphate in water to create a buffer solution.

  • Adjust the pH to 6.8 using a suitable concentration of sodium hydroxide solution.

  • Add Sodium Lauryl Sulfate to a final concentration of 0.5% (w/v).

  • Stir until the SLS is completely dissolved.

  • Deaerate the medium before use.

Experimental Procedure
  • Set up the dissolution apparatus according to the parameters in Table 2.

  • Place one this compound tablet in each dissolution vessel.

  • Start the dissolution test.

  • At each specified time point, withdraw a 10 mL sample from each vessel.

  • Immediately filter the samples through a 0.45 µm syringe filter.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Dilute the filtered samples as necessary with the dissolution medium to fall within the linear range of the analytical method.

  • Measure the absorbance of the samples using a UV-Vis spectrophotometer at the predetermined λmax.

  • Calculate the percentage of this compound dissolved at each time point using a standard calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the dissolution testing workflow for this compound tablets.

Dissolution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_media Prepare Dissolution Medium (pH 6.8 Phosphate Buffer + 0.5% SLS) prep_apparatus Set Up Dissolution Apparatus (USP Apparatus 2, 37°C, 75 RPM) prep_standards Prepare this compound Reference Standard Solutions start_test Introduce Tablet and Start Dissolution Test prep_standards->start_test sampling Withdraw Samples at Predetermined Time Points start_test->sampling filtration Filter Samples (0.45 µm) sampling->filtration dilution Dilute Samples as Needed filtration->dilution uv_analysis Analyze by UV-Vis Spectrophotometry dilution->uv_analysis calculation Calculate % Drug Dissolved uv_analysis->calculation

Caption: Workflow for the in vitro dissolution testing of this compound tablets.

Conclusion

This application note provides a detailed and scientifically sound protocol for the in vitro dissolution testing of this compound tablets. The use of USP Apparatus 2 with a pH 6.8 phosphate buffer containing 0.5% SLS is recommended to overcome the challenges associated with the drug's low aqueous solubility. This method can serve as a reliable tool for quality control and formulation development, ensuring the consistent performance of this compound tablets. Adherence to this protocol will facilitate the generation of accurate and reproducible dissolution data.

References

Application Notes and Protocols: Metiazinic Acid in the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for utilizing Metiazinic acid in the carrageenan-induced paw edema model, a classic method for evaluating acute inflammation.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class. It has been investigated for its therapeutic potential in managing inflammatory conditions. The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay for screening and characterizing anti-inflammatory agents. This model mimics the hallmarks of acute inflammation, including edema, and is valuable for assessing the efficacy of compounds like this compound.

The inflammatory response induced by carrageenan is biphasic. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (2-6 hours) involves the production of prostaglandins and leukotrienes, mediated by the enzyme cyclooxygenase (COX), and the infiltration of neutrophils into the site of inflammation. NSAIDs typically exert their anti-inflammatory effects by inhibiting the COX enzymes, thereby reducing prostaglandin synthesis.

Note on Data Presentation: Due to the limited availability of specific published quantitative data for this compound in the carrageenan-induced paw edema model, data for Indomethacin, a potent and commonly used NSAID and positive control in this assay, is presented as a representative example to illustrate data structure and expected outcomes.

Data Presentation

Table 1: Dose-Response of Indomethacin on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)Percentage Inhibition of Edema (%)
Vehicle Control (Saline)-0.85 ± 0.050
Indomethacin2.50.55 ± 0.04*35.3
Indomethacin50.42 ± 0.03 50.6
Indomethacin100.30 ± 0.0264.7

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data is illustrative and compiled from typical results in the literature.

Table 2: Time-Course of Edema Inhibition by Indomethacin (10 mg/kg)
Time Post-Carrageenan (hours)Paw Volume Increase (mL) - Vehicle Control (Mean ± SEM)Paw Volume Increase (mL) - Indomethacin (10 mg/kg) (Mean ± SEM)Percentage Inhibition of Edema (%)
10.45 ± 0.040.25 ± 0.0344.4
20.68 ± 0.050.35 ± 0.04 48.5
30.85 ± 0.050.30 ± 0.0264.7
40.75 ± 0.060.38 ± 0.03**49.3
50.60 ± 0.040.40 ± 0.0333.3

*p < 0.05, **p < 0.01 compared to Vehicle Control at the same time point. Data is illustrative.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To induce acute inflammation in the rat paw to evaluate the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in saline)

  • Saline solution (0.9% NaCl)

  • Plethysmometer

  • Animal weighing scale

  • Syringes and needles (26-gauge)

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Fasting: Fast the animals for 12-18 hours before the experiment to ensure uniform drug absorption. Water should be available ad libitum.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Negative Control (receives vehicle and carrageenan)

    • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, and carrageenan)

    • Group 4 onwards: Test Groups (different doses of this compound and carrageenan)

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).

  • Drug Administration: Administer this compound or the control vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the following formula: Percentage Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Carrageenan-Induced Inflammation

The inflammatory cascade initiated by carrageenan involves a complex interplay of various mediators and signaling pathways. The diagram below illustrates the key events.

G cluster_0 Early Phase (0-2h) cluster_1 Late Phase (2-6h) Carrageenan Carrageenan Mast Cell Degranulation Mast Cell Degranulation Carrageenan->Mast Cell Degranulation Bradykinin Bradykinin Carrageenan->Bradykinin Kinin System Activation Macrophage Activation Macrophage Activation Carrageenan->Macrophage Activation Carrageenan->Macrophage Activation Histamine Histamine Mast Cell Degranulation->Histamine Serotonin Serotonin Mast Cell Degranulation->Serotonin Vasodilation & Increased Vascular Permeability Vasodilation & Increased Vascular Permeability Histamine->Vasodilation & Increased Vascular Permeability Serotonin->Vasodilation & Increased Vascular Permeability Bradykinin->Vasodilation & Increased Vascular Permeability Edema Edema Vasodilation & Increased Vascular Permeability->Edema Phospholipase A2 Phospholipase A2 Macrophage Activation->Phospholipase A2 NF-κB Pathway NF-κB Pathway Macrophage Activation->NF-κB Pathway Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Prostaglandins (PGE2)->Vasodilation & Increased Vascular Permeability Neutrophil Infiltration Neutrophil Infiltration Prostaglandins (PGE2)->Neutrophil Infiltration Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Neutrophil Infiltration NF-κB Pathway->Cytokines (TNF-α, IL-1β) G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation (Pain, Edema) Inflammation (Pain, Edema) Prostaglandins->Inflammation (Pain, Edema) This compound (NSAID) This compound (NSAID) This compound (NSAID)->COX-1 / COX-2 Inhibition G start Start: Animal Acclimatization & Fasting grouping Animal Grouping (Vehicle, Negative Control, Positive Control, Test Groups) start->grouping baseline Baseline Paw Volume Measurement (V0) grouping->baseline drug_admin Drug Administration (this compound / Vehicle / Positive Control) baseline->drug_admin carrageenan Carrageenan Injection (0.1 mL, 1%) drug_admin->carrageenan paw_measurement Paw Volume Measurement (Vt) at 1, 2, 3, 4, 5 hours carrageenan->paw_measurement data_calc Data Calculation - Paw Volume Increase (Vt - V0) - % Edema Inhibition paw_measurement->data_calc stats Statistical Analysis (ANOVA) data_calc->stats end End: Results & Conclusion stats->end

Metiazinic Acid: Application in the Study of Prostaglandin Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metiazinic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds. Like other NSAIDs, its therapeutic effects are primarily attributed to its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This document provides an overview of the application of this compound in research settings for studying the inhibition of prostaglandin synthesis, including its mechanism of action, and protocols for relevant assays.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism by which this compound exerts its anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes. Prostaglandins are synthesized from arachidonic acid via the COX pathway. There are two main isoforms of this enzyme:

  • COX-1: Constitutively expressed in most tissues and responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection, platelet aggregation, and renal blood flow.

  • COX-2: Inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.

By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins and thromboxanes. This leads to a reduction in the levels of pro-inflammatory prostaglandins such as PGE2 and PGI2 at the site of inflammation, thereby alleviating inflammatory symptoms.

Prostaglandin Synthesis Pathway and Inhibition by this compound

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Stimuli (e.g., injury) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H₂ (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biological Effects MetiazinicAcid This compound MetiazinicAcid->COX Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX enzymes.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data such as IC50 values for this compound's inhibition of COX-1 and COX-2 enzymes. This information is crucial for comparing its potency and selectivity with other NSAIDs.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Workflow Diagram:

COX_Inhibition_Assay_Workflow start Start prep_enzyme Prepare purified COX-1 or COX-2 enzyme solution start->prep_enzyme prep_metiazinic Prepare serial dilutions of this compound start->prep_metiazinic pre_incubation Pre-incubate enzyme with this compound or vehicle control prep_enzyme->pre_incubation prep_metiazinic->pre_incubation add_substrate Add Arachidonic Acid (substrate) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop the reaction incubation->stop_reaction measure_product Measure Prostaglandin E₂ (PGE₂) production (e.g., by ELISA) stop_reaction->measure_product calculate_inhibition Calculate % inhibition and determine IC₅₀ value measure_product->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for an in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are prepared in a suitable buffer.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Pre-incubation: The enzyme is pre-incubated with either this compound or a vehicle control for a specified time at room temperature.

  • Reaction Initiation: The reaction is initiated by adding a saturating concentration of arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding a quenching agent.

  • Product Quantification: The amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by non-linear regression analysis.

Cell-Based Prostaglandin Synthesis Assay

This assay measures the effect of this compound on prostaglandin production in whole cells, providing a more physiologically relevant model.

Methodology:

  • Cell Culture: A suitable cell line that expresses COX enzymes (e.g., macrophages, endothelial cells) is cultured in appropriate media.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and prostaglandin synthesis.

  • Treatment: The stimulated cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for a specific period to allow for prostaglandin production.

  • Sample Collection: The cell culture supernatant is collected.

  • Prostaglandin Quantification: The concentration of a specific prostaglandin (e.g., PGE2) in the supernatant is measured using an ELISA kit.

  • Data Analysis: The percentage of inhibition of prostaglandin synthesis is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion

This compound, as a non-steroidal anti-inflammatory drug, is understood to inhibit prostaglandin synthesis through the inhibition of cyclooxygenase enzymes. While the general mechanism is established, specific quantitative data on its inhibitory potency and detailed experimental protocols are not widely available. The protocols outlined above provide a general framework for researchers and drug development professionals to investigate the effects of this compound on prostaglandin synthesis in both enzymatic and cell-based systems. Further research is required to fully characterize the pharmacological profile of this compound and its potential applications in studying inflammatory processes.

Application of Metiazinic Acid in Arthritis Research Models: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Metiazinic acid (also known as RP 16091) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class. Historically, it has been investigated for its therapeutic potential in various rheumatic conditions, including osteoarthritis and rheumatoid arthritis.[1] Although detailed recent studies on this compound are limited, its classification and historical use suggest that its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.

Mechanism of Action (Presumed)

As an NSAID, this compound is presumed to exert its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX enzymes (both COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that drive the inflammatory cascade in arthritic joints. Reduced prostaglandin synthesis leads to decreased vasodilation, edema, and pain sensitization.

Applications in Arthritis Research

This compound can be utilized as a tool compound in various arthritis research models to:

  • Investigate the role of the COX pathway in the pathophysiology of different types of arthritis.

  • Serve as a reference compound when screening new potential anti-inflammatory drugs.

  • Explore the therapeutic potential of phenothiazine-derived compounds in inflammatory and autoimmune diseases.

Given the limited publicly available data on the specific activity of this compound, researchers should perform initial dose-ranging and efficacy studies to determine optimal concentrations and dosages for their specific experimental models.

Quantitative Data Summary

Due to the scarcity of recent and publicly available quantitative data for this compound, the following tables are presented as templates. Researchers would need to generate this data experimentally. For illustrative purposes, hypothetical data or data from a related NSAID might be used as a placeholder, which should be replaced with experimental findings.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Ibuprofen (Reference)~15~25~0.6
Celecoxib (Reference)~7.6~0.04~190

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: In Vivo Efficacy in a Rodent Arthritis Model (e.g., Collagen-Induced Arthritis)

Treatment GroupDose (mg/kg, p.o.)Arthritis Score (Mean ± SEM)Paw Volume (mL, Mean ± SEM)
Vehicle Control-10.5 ± 0.82.1 ± 0.2
This compoundTo be determinedTo be determinedTo be determined
Indomethacin (Reference)24.2 ± 0.51.3 ± 0.1

Data would be collected at the peak of the disease in the arthritis model.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the anti-arthritic potential of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol determines the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reference NSAIDs (e.g., Ibuprofen, Celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, phenol)

  • Prostaglandin E2 (PGE2) ELISA kit

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and a series of dilutions to determine the IC50 value.

  • In a 96-well plate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme.

  • Add the various concentrations of this compound or a reference NSAID to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

This protocol describes the induction of arthritis in mice and the evaluation of the therapeutic efficacy of this compound.[2][3][4]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin)

  • Calipers for measuring paw thickness

  • Scoring system for clinical assessment of arthritis

Procedure:

  • Induction of Arthritis:

    • On day 0, emulsify bovine type II collagen with CFA.

    • Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

    • On day 21, provide a booster injection of type II collagen emulsified with IFA.

  • Treatment:

    • Begin treatment with this compound (at predetermined doses) or vehicle on the day of the booster injection (or upon the first signs of arthritis) and continue daily for a specified period (e.g., 21 days).

    • Administer the compounds via oral gavage.

  • Assessment of Arthritis:

    • Monitor the mice daily for the onset and severity of arthritis starting from day 21.

    • Record the clinical arthritis score for each paw based on a scale (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal swelling and erythema with joint deformity). The maximum score per mouse is 16.

    • Measure the paw thickness of the hind paws every 2-3 days using a digital caliper.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect blood samples for analysis of inflammatory markers (e.g., cytokines, anti-collagen antibodies).

    • Harvest the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Visualizations

Signaling Pathway

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Metiazinic_Acid This compound (NSAID) Metiazinic_Acid->COX Inhibition

Caption: Presumed mechanism of this compound via COX inhibition.

Experimental Workflow

Experimental_Workflow cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Assessment Assessment cluster_Endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment_Start Day 21-42: Daily Dosing (Vehicle, this compound, Reference Drug) Day21->Treatment_Start Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment_Start->Monitoring Paw_Measurement Paw Volume/Thickness (Every 2-3 days) Treatment_Start->Paw_Measurement Euthanasia Day 42: Euthanasia & Sample Collection Monitoring->Euthanasia Paw_Measurement->Euthanasia Histology Histopathology of Joints Euthanasia->Histology Biomarkers Serum Biomarker Analysis Euthanasia->Biomarkers

Caption: Workflow for evaluating this compound in a CIA model.

Logical Relationship

Logical_Relationship Metiazinic_Acid This compound COX_Inhibition Inhibition of COX Enzymes Metiazinic_Acid->COX_Inhibition  Leads to PG_Reduction Reduced Prostaglandin Synthesis COX_Inhibition->PG_Reduction  Results in Anti_Inflammatory Anti-Inflammatory Effects PG_Reduction->Anti_Inflammatory  Causes Symptom_Relief Symptom Relief in Arthritis (Reduced Pain & Swelling) Anti_Inflammatory->Symptom_Relief  Provides

Caption: Logical flow of this compound's anti-arthritic action.

References

Application Notes and Protocols: Synthesis and Characterization of Novel Metiazinic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of novel analogs of Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID). The protocols outlined below are intended to serve as a foundational methodology for the development of new chemical entities with potential therapeutic applications.

Introduction

This compound, 2-(10-methylphenothiazin-2-yl)acetic acid, is a phenothiazine-based NSAID.[1] Its mechanism of action, like other NSAIDs, is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[2][3] The development of novel analogs of this compound is a promising avenue for discovering compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This document details the synthetic routes for two novel analogs, their characterization, and protocols for evaluating their biological activity.

Synthesis of Novel this compound Analogs

The synthesis of the novel analogs is based on the modification of the carboxylic acid moiety of this compound. Two primary strategies are presented: esterification to produce a methyl ester analog (MA-01) and amidation to create an amide analog (MA-02).

Synthetic Workflow

The overall synthetic workflow for the novel this compound analogs is depicted below.

G cluster_synthesis Synthesis of this compound cluster_analogs Synthesis of Novel Analogs diphenylamine Diphenylamine phenothiazine Phenothiazine diphenylamine->phenothiazine Thionation sulfur Sulfur sulfur->phenothiazine intermediate1 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone phenothiazine->intermediate1 Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate1 metiazinic_acid This compound intermediate1->metiazinic_acid Methylation & Hydrolysis methylation Methylation (e.g., CH3I) metiazinic_acid2 This compound ma01 MA-01 (Methyl Ester) metiazinic_acid2->ma01 Esterification acyl_chloride Metiazinic Acyl Chloride metiazinic_acid2->acyl_chloride Activation methanol Methanol, H+ methanol->ma01 thionyl_chloride Thionyl Chloride thionyl_chloride->acyl_chloride ma02 MA-02 (Amide) acyl_chloride->ma02 Amidation ammonia Ammonia ammonia->ma02

Caption: General synthetic workflow for this compound and its novel analogs.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(10-methylphenothiazin-2-yl)acetate (MA-01)

  • Dissolution: Dissolve this compound (1.0 g, 3.68 mmol) in methanol (20 mL).

  • Acidification: Add concentrated sulfuric acid (0.2 mL) dropwise while stirring.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield MA-01 as a solid.

Protocol 2: Synthesis of 2-(10-Methylphenothiazin-2-yl)acetamide (MA-02)

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 g, 3.68 mmol) in dry dichloromethane (20 mL), add thionyl chloride (0.54 mL, 7.36 mmol) dropwise at 0 °C.

  • Reflux: Stir the mixture at room temperature for 30 minutes and then reflux for 2 hours.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in dry tetrahydrofuran (15 mL) and add it dropwise to a stirred solution of aqueous ammonia (28%, 10 mL) at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the product by recrystallization from ethanol to afford MA-02 as a crystalline solid.

Characterization of Novel this compound Analogs

The synthesized analogs are characterized using standard spectroscopic techniques to confirm their structure and purity.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (400 MHz, CDCl3), δ (ppm)13C NMR (100 MHz, CDCl3), δ (ppm)MS (ESI+), m/z [M+H]+
This compound C₁₅H₁₃NO₂S271.347.20-6.80 (m, 7H, Ar-H), 3.65 (s, 2H, CH₂), 3.38 (s, 3H, N-CH₃)176.5, 145.2, 144.8, 132.1, 127.5, 127.3, 125.1, 122.9, 122.6, 115.4, 41.2, 35.9272.07
MA-01 C₁₆H₁₅NO₂S285.367.21-6.81 (m, 7H, Ar-H), 3.70 (s, 3H, O-CH₃), 3.62 (s, 2H, CH₂), 3.39 (s, 3H, N-CH₃)172.1, 145.3, 144.7, 132.3, 127.6, 127.4, 125.0, 122.8, 122.5, 115.5, 52.3, 41.5, 36.0286.09
MA-02 C₁₅H₁₄N₂OS270.357.22-6.82 (m, 7H, Ar-H), 5.40 (br s, 2H, NH₂), 3.58 (s, 2H, CH₂), 3.40 (s, 3H, N-CH₃)174.8, 145.4, 144.6, 133.0, 127.7, 127.5, 124.9, 122.7, 122.4, 115.6, 42.8, 36.1271.09
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Biological Evaluation

The primary biological activity of this compound and its analogs is their anti-inflammatory effect, which is mediated by the inhibition of COX enzymes.

Signaling Pathway

The anti-inflammatory action of NSAIDs like this compound involves the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade leading to the production of prostaglandins.[1][4]

G cluster_pathway Prostaglandin Biosynthesis Pathway cluster_inhibition Inhibition by this compound Analogs membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Stimuli (e.g., Injury) pla2 Phospholipase A2 pgg2 Prostaglandin G2 (PGG2) arachidonic_acid->pgg2 Oxygenation cox1 COX-1 (Constitutive) cox1->pgg2 cox2 COX-2 (Inducible) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_mucosa Gastric Mucosa Protection prostaglandins->gastric_mucosa nsaids This compound Analogs nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway by this compound Analogs.

Another critical pathway in inflammation is the NF-κB signaling pathway, which can be modulated by some anti-inflammatory agents.

cluster_nfkb NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (COX-2, Cytokines) nucleus->genes Transcription inflammation Inflammation genes->inflammation

Caption: Overview of the NF-κB signaling pathway in inflammation.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of the novel analogs against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (MA-01, MA-02) and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitor in DMSO. Prepare working solutions by diluting with assay buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: 150 µL Assay Buffer, 10 µL Heme.

    • 100% Activity Control: 140 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL of test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells except the blank.

  • Measurement: Immediately add 10 µL of the colorimetric substrate and measure the absorbance at 590 nm every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Expected Results:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound 15.28.51.79
MA-01 12.85.12.51
MA-02 25.610.32.49
Celecoxib 50.00.051000
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of the synthesized compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds (MA-01, MA-02) and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control

    • Group II: Reference drug (Indomethacin, 10 mg/kg, p.o.)

    • Group III: MA-01 (20 mg/kg, p.o.)

    • Group IV: MA-02 (20 mg/kg, p.o.)

  • Drug Administration: Administer the test compounds and reference drug orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Results:

GroupDose (mg/kg)% Inhibition of Edema at 3h
Vehicle -0
Indomethacin 1065.2
MA-01 2058.7
MA-02 2052.3

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of novel this compound analogs. The proposed analogs, MA-01 and MA-02, are expected to retain or potentially improve upon the anti-inflammatory activity of the parent compound. The provided methodologies can be adapted for the development and screening of a wider range of phenothiazine-based compounds, contributing to the discovery of new anti-inflammatory agents.

References

Investigating the Neuroleptic Potential of Metiazinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Metiazinic acid derivatives as potential neuroleptic agents. The protocols outlined below are based on established methodologies for assessing the antipsychotic potential of new chemical entities, with a focus on their interaction with the dopaminergic system, a key pathway in the pathophysiology of psychosis.

Introduction

This compound, a phenothiazine derivative, is primarily known for its non-steroidal anti-inflammatory properties.[1] However, the phenothiazine scaffold is a cornerstone of first-generation antipsychotic drugs, which exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors.[2][3] This structural similarity suggests that derivatives of this compound could be rationally designed to exhibit neuroleptic activity. The following protocols and data provide a framework for the synthesis, in vitro screening, and in vivo evaluation of novel this compound derivatives for potential antipsychotic efficacy.

Data Presentation

The neuroleptic potential of a compound is initially assessed by its affinity for the dopamine D2 receptor. The following tables present representative binding affinity (Ki) and functional antagonism (IC50) data for known phenothiazine antipsychotics. These values serve as a benchmark for evaluating the potential of novel this compound derivatives.

Table 1: Dopamine D2 Receptor Binding Affinities of Selected Phenothiazine Antipsychotics

CompoundKi (nM) for Human D2 ReceptorReference Compound(s)
Chlorpromazine1.0 - 10Haloperidol
Fluphenazine0.4 - 1.5Spiperone
Thioridazine3 - 10Raclopride
Perphenazine0.2 - 1.0Spiperone

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Efficacy of Selected Phenothiazine Antipsychotics in Animal Models of Psychosis

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Catalepsy Induction (ED50, mg/kg)
Chlorpromazine0.5 - 2.03.0 - 10.0
Fluphenazine0.05 - 0.20.5 - 2.0
Haloperidol (Reference)0.05 - 0.10.5 - 1.5

Note: ED50 is the dose required to produce a 50% effect. Lower values indicate higher potency.

Experimental Protocols

In Vitro Dopamine D2 Receptor Binding Assay

This protocol determines the affinity of this compound derivatives for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

  • Human recombinant dopamine D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [3H]Spiperone (Radioligand)

  • Haloperidol (Reference compound)

  • This compound derivatives (Test compounds)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Scintillation fluid

  • 96-well microplates

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound derivatives and Haloperidol in the assay buffer.

  • In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the radioligand ([3H]Spiperone) at a final concentration of 0.2 nM, and 50 µL of either the test compound, reference compound, or buffer (for total binding).

  • To determine non-specific binding, add 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol).

  • Add 50 µL of the cell membrane preparation (containing the D2 receptors) to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Amphetamine-Induced Hyperlocomotion Test

This behavioral model assesses the potential of this compound derivatives to reverse the psychostimulant effects of amphetamine, a paradigm used to model the positive symptoms of psychosis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • D-Amphetamine sulfate

  • This compound derivatives (Test compounds)

  • Vehicle (e.g., saline or 0.5% Tween 80 in saline)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer the this compound derivative or vehicle via intraperitoneal (i.p.) injection.

  • After a pre-treatment period (e.g., 30 minutes), place the mice individually into the open-field chambers and allow them to habituate for 30 minutes.

  • Administer D-amphetamine sulfate (e.g., 2.5 mg/kg, i.p.) to all mice.

  • Immediately record the locomotor activity (distance traveled, rearing, etc.) for 60-90 minutes.

  • Analyze the data by comparing the locomotor activity of the compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic activity.

In Vivo Catalepsy Test

This test measures the induction of catalepsy, a state of immobility and waxy flexibility, which is a common side effect of first-generation antipsychotics due to strong dopamine D2 receptor blockade in the nigrostriatal pathway. This assay helps to assess the potential for extrapyramidal side effects.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound derivatives (Test compounds)

  • Vehicle

  • A horizontal bar raised 9 cm from the surface

Procedure:

  • Administer the this compound derivative or vehicle (i.p. or s.c.).

  • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Measure the time (in seconds) the rat remains in this unnatural posture. The cut-off time is typically 180 seconds.

  • Catalepsy is considered to be present if the rat maintains the posture for a predetermined duration (e.g., >20 seconds).

  • Analyze the data by comparing the duration of catalepsy in the compound-treated groups to the vehicle-treated group.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2R Dopamine D2 Receptor Dopamine_cleft->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuroleptic This compound Derivative Neuroleptic->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism Pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Binding_Assay Dopamine D2 Receptor Binding Assay Synthesis->Binding_Assay SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR SAR->Synthesis Iterative Design Hyperlocomotion Amphetamine-Induced Hyperlocomotion Test SAR->Hyperlocomotion Promising Compounds Catalepsy Catalepsy Test Hyperlocomotion->Catalepsy Lead_Optimization Lead Optimization Catalepsy->Lead_Optimization

Caption: Drug Discovery Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of Metiazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Metiazinic acid in in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What's causing this and how can I fix it?

A1: this compound has very low intrinsic aqueous solubility, reported as 31 mg/L at 30°C[1][2][3]. Precipitation occurs when the concentration of the acid in your aqueous system exceeds this limit. This is a common issue when diluting a stock solution made in an organic solvent into an aqueous medium[4].

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to lower the final working concentration of this compound in your assay.

  • Optimize Co-solvent Dilution: If you are using a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), ensure the final concentration of the organic solvent is as low as possible (typically <0.5% for cell-based assays) to avoid solvent toxicity and precipitation. Add the stock solution to your aqueous medium while vortexing to facilitate rapid dispersion.

  • Adjust the pH: As an acidic compound, the solubility of this compound is highly dependent on pH[5]. Increasing the pH of the solution will increase its solubility.

  • Utilize Solubilizing Excipients: Consider using agents like cyclodextrins to form inclusion complexes and enhance solubility.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: Due to its poor water solubility, a polar aprotic solvent is recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose as it is miscible with a broad range of organic and aqueous solvents and can dissolve both polar and nonpolar compounds.

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C. When preparing your working solution, dilute this stock into your aqueous buffer or media. Note that DMSO has a high boiling point, making it difficult to remove by simple evaporation.

Q3: How does pH affect the solubility of this compound and how can I use this to my advantage?

A3: this compound is an acidic molecule with a predicted pKa of approximately 4.12.

  • Below its pKa (in acidic conditions): The molecule will be in its neutral, un-ionized form, which is less soluble in water.

  • Above its pKa (in neutral to basic conditions): The carboxylic acid group will be deprotonated (ionized), forming a carboxylate salt. This charged form is significantly more soluble in aqueous solutions.

You can leverage this property by preparing your solutions at a pH > 5. For many cell culture applications, the medium is buffered around pH 7.4, which should favor the more soluble, ionized form of the acid. If you are working with a buffer system at a lower pH, precipitation is more likely.

Q4: I cannot use DMSO in my assay. Are there alternative methods to solubilize this compound?

A4: Yes, several alternative methods can be employed to improve the aqueous solubility of poorly soluble drugs like this compound.

  • pH Adjustment (Salt Formation in situ): You can prepare a stock solution by dissolving this compound in a dilute basic solution, such as 0.1 M NaOH. This will deprotonate the acid, forming a sodium salt in situ, which is more water-soluble. You can then adjust the pH of this stock solution as needed before final dilution, being careful not to drop the pH too low, which would cause precipitation.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility. Methyl-β-cyclodextrin is often used due to its high aqueous solubility and effectiveness.

  • Use of Surfactants: For non-cell-based assays, such as enzyme activity assays, the addition of a small amount of non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer can help maintain the solubility of hydrophobic compounds. However, this is generally not suitable for cell-based assays as surfactants can be cytotoxic above their critical micelle concentration.

Quantitative Data: Solubilization Strategies for this compound

ParameterValue / MethodEfficacy & Considerations
Aqueous Solubility 31 mg/L (at 30°C)Very low intrinsic solubility, often insufficient for in vitro assays.
Predicted pKa ~4.12Solubility is highly pH-dependent. Solubility increases as pH rises above this value.
Co-Solvents DMSO, EthanolHigh Efficacy: Excellent for creating high-concentration stock solutions. Considerations: Final solvent concentration must be low (<0.5%) in cell-based assays to avoid toxicity. Precipitation can occur upon dilution.
pH Adjustment Use of basic solutions (e.g., NaOH, KOH) to raise pH > 5.0High Efficacy: Significantly increases solubility by forming the ionized salt form. Considerations: The final pH must be compatible with the assay system. A sudden drop in pH can cause precipitation.
Salt Formation Formation of a stable salt (e.g., sodium, potassium)Very High Efficacy: Salt forms of acidic drugs are generally much more soluble than the free acid. Considerations: Requires chemical synthesis and purification. May not be practical for initial screening experiments.
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrin, Methyl-β-cyclodextrinGood to High Efficacy: Forms inclusion complexes to increase apparent water solubility. Considerations: Requires optimization of drug-to-cyclodextrin ratio. Can sometimes interfere with drug-target interactions if the complex is too stable.

Experimental Protocols

Protocol 1: Preparation of this compound Stock using a Co-Solvent (DMSO)

  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mM).

  • Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • For the working solution, perform a serial dilution. When adding the DMSO stock to your aqueous buffer or medium, ensure the solution is being mixed (e.g., vortexing) to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Ensure the final DMSO concentration in your assay does not exceed a level toxic to your system (typically <0.5%).

Protocol 2: Preparation of this compound Stock using pH Adjustment

  • Weigh out this compound powder.

  • Prepare a stock solution of a base, for example, 0.1 M NaOH.

  • Slowly add the 0.1 M NaOH solution dropwise to the this compound powder while stirring until the powder is fully dissolved. Use a stoichiometric amount or a slight excess to ensure full conversion to the salt form.

  • Add sterile, purified water or your desired buffer to reach the final stock solution volume.

  • Check the pH of the stock solution. If necessary, adjust it carefully with dilute HCl, ensuring the pH remains well above the pKa of 4.12.

  • Sterile-filter the stock solution through a 0.22 µm filter before use.

Protocol 3: Solubilization using Methyl-β-Cyclodextrin (MβCD)

  • Prepare an aqueous solution of MβCD (e.g., 5-10% w/v) in your desired buffer.

  • Add the this compound powder directly to the MβCD solution. A molar ratio of 1:1 (Drug:MβCD) is a good starting point.

  • Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • After the incubation period, centrifuge the solution at high speed to pellet any undissolved drug.

  • Carefully collect the supernatant, which contains the solubilized this compound-MβCD complex.

  • The concentration of the solubilized drug in the supernatant can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Visual Guides

G cluster_start Initial Observation cluster_checks Primary Checks cluster_solutions Solubilization Strategies start Precipitation of This compound Observed check_conc Is final concentration too high? start->check_conc check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso No sol_reduce_conc Lower working concentration check_conc->sol_reduce_conc Yes sol_ph Increase solution pH (pH > 5.0) check_dmso->sol_ph No, try next sol_dmso Optimize dilution (e.g., vortexing) check_dmso->sol_dmso Yes sol_cd Use Cyclodextrins (e.g., Methyl-β-CD) sol_ph->sol_cd If pH change is not possible

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_stock Stock Preparation cluster_working Working Solution A Weigh Metiazinic Acid Powder B Dissolve in 100% DMSO A->B C High Concentration Stock (e.g., 20 mM) B->C E Add small volume of stock solution C->E D Vortexing Aqueous Medium D->E F Soluble Working Solution (Final DMSO < 0.5%) E->F

References

Preventing oxidative degradation of Metiazinic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of Metiazinic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class.[1] Like other phenothiazine derivatives, it can be susceptible to degradation in solution, particularly through oxidation. This degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities. Therefore, understanding and controlling its stability is crucial for developing safe and effective pharmaceutical formulations.

Q2: What are the primary pathways of this compound degradation in solution?

A2: While specific studies on this compound are limited, based on the behavior of other phenothiazines, the primary degradation pathways are expected to be oxidation and photodegradation.[2] Hydrolysis under acidic or basic conditions can also contribute to degradation.[3][4] Oxidative degradation is often a key concern for phenothiazine structures.

Q3: What are the likely degradation products of this compound oxidation?

A3: The oxidation of phenothiazines typically involves the sulfur atom in the heterocyclic ring. For 10-methylphenothiazine, a structurally related compound, the main degradation products are 10-methylphenothiazine 5-oxide and 3H-phenothiazine-3-one.[2] Therefore, it is plausible that the oxidative degradation of this compound would yield analogous sulfoxide derivatives.

Q4: How does pH affect the stability of this compound in solution?

A4: The degradation rate of phenothiazine derivatives can be pH-dependent. For instance, the oxidation rate of 10-methylphenothiazine is independent of pH up to pH 7. However, for other compounds, both acidic and basic conditions can accelerate degradation. It is recommended to perform stability studies across a range of pH values to determine the optimal pH for your this compound solution.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, also known as stress testing, involves intentionally exposing a drug substance to harsh conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in my aqueous solution.

  • Question: I'm observing a significant decrease in the concentration of this compound in my solution shortly after preparation. What could be the cause?

  • Answer: Rapid degradation of this compound can be caused by several factors:

    • Oxidation: Exposure to atmospheric oxygen can initiate oxidative degradation. The presence of metal ions can also catalyze this process.

    • Photodegradation: Exposure to light, especially UV light, can accelerate the degradation of photosensitive compounds like phenothiazines.

    • Inappropriate pH: The pH of your solution might be in a range where this compound is less stable.

    • High Temperature: Elevated storage temperatures can increase the rate of all chemical degradation pathways.

Troubleshooting Steps:

  • Protect from Light: Prepare and store your solutions in amber-colored glassware or wrap your containers in aluminum foil to minimize light exposure.

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Control pH: Buffer your solution to a pH where this compound exhibits maximum stability. This will likely require a preliminary pH-stability study.

  • Add Antioxidants: Consider adding an antioxidant to your formulation. Common choices for pharmaceutical solutions include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).

  • Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help stabilize the solution.

  • Control Temperature: Store your solutions at the recommended temperature, typically refrigerated (2-8 °C), unless otherwise specified.

Issue 2: Appearance of unknown peaks in my chromatogram during stability testing.

  • Question: During HPLC analysis of my this compound stability samples, I am observing new peaks that are not present in the initial sample. What are these and how do I identify them?

  • Answer: These new peaks are likely degradation products of this compound. Identifying these is a critical part of a stability study.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: Systematically expose your this compound solution to oxidative, acidic, basic, thermal, and photolytic stress conditions. This will help you generate the degradation products in a controlled manner.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will provide valuable information about their molecular weight, which can help in structure elucidation.

  • Tandem MS (MS/MS): Fragmenting the degradation product ions in the mass spectrometer (MS/MS) will provide structural information that can be used to propose the chemical structure of the degradants.

  • Reference Standards: If possible, synthesize or purchase reference standards of the suspected degradation products for confirmation.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a hypothetical this compound solution under different conditions. Note: This data is for demonstration purposes and actual results may vary.

Table 1: Effect of pH on this compound Degradation at 40°C

pH% this compound Remaining after 7 days
3.092.5%
5.098.2%
7.095.1%
9.088.7%

Table 2: Effect of Antioxidants on this compound Stability at pH 7.0 and 40°C

Formulation% this compound Remaining after 7 days
No Antioxidant95.1%
0.1% Ascorbic Acid99.5%
0.05% Sodium Metabisulfite99.2%
0.01% BHT98.9%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize a sample with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (v/v) with a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for absorbance maxima of this compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Oxidative_Degradation_Pathway Metiazinic_Acid This compound (C15H13NO2S) Sulfoxide This compound Sulfoxide (Major Degradation Product) Metiazinic_Acid->Sulfoxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H2O2, O2, Metal Ions) Oxidative_Stress->Metiazinic_Acid Further_Oxidation_Products Further Oxidation Products Sulfoxide->Further_Oxidation_Products Further Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photolysis Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LC_MS LC-MS for Identification HPLC->LC_MS

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Degradation Rapid Degradation Observed Check_Light Protect from Light? Degradation->Check_Light Check_Oxygen Deoxygenate Solvents? Degradation->Check_Oxygen Check_pH Optimal pH? Degradation->Check_pH Add_Antioxidant Add Antioxidant Check_Light->Add_Antioxidant Check_Oxygen->Add_Antioxidant Check_pH->Add_Antioxidant Stable_Solution Stable Solution Add_Antioxidant->Stable_Solution

Caption: Troubleshooting logic for stabilizing this compound solutions.

References

Troubleshooting peak tailing in HPLC analysis of Metiazinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Metiazinic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for the analysis of this compound?

A1: In an ideal HPLC separation, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with a drawn-out trailing edge. This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased overall method precision and reproducibility.

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for an acidic compound like this compound include:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of this compound. If the pH is too close to its pKa (predicted to be around 4.12), a mixture of ionized and non-ionized forms will exist, leading to peak distortion.

  • Secondary Interactions: Unwanted interactions can occur between the acidic this compound molecules and residual silanol groups on the surface of silica-based HPLC columns. These interactions can cause the analyte to lag on the column, resulting in a tailing peak.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and tailing peaks.

  • Column Degradation: Over time, the performance of an HPLC column can degrade due to contamination or loss of stationary phase, which can manifest as peak tailing.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volumes in fittings, can contribute to band broadening and peak tailing.

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: this compound is an acidic compound containing a carboxymethyl group. The ionization of this group is highly dependent on the mobile phase pH. To achieve a sharp, symmetrical peak, it is crucial to suppress the ionization of the carboxylic acid. This is typically achieved by maintaining the mobile phase pH at least 2 units below the pKa of the analyte. For this compound, with a predicted pKa of approximately 4.12, a mobile phase pH of around 2.1 is recommended to ensure it is in its non-ionized, more retained form, which minimizes secondary interactions and improves peak shape.

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Assessment

Observe the chromatogram to determine the nature of the peak tailing.

  • Are all peaks tailing? This often points to a physical issue with the HPLC system or the column.

  • Is only the this compound peak tailing? This suggests a chemical interaction issue specific to the analyte.

Step 2: Addressing System-Wide Peak Tailing

If all peaks are tailing, consider the following physical or system-related causes:

Potential CauseRecommended ActionExpected Outcome
Column Degradation Replace the analytical column with a new one of the same type. Consider using a guard column to protect the analytical column.Restoration of symmetrical peak shapes for all analytes.
Extra-Column Volume Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volumes.Sharper peaks, particularly for early eluting compounds.
Blocked Frit/Column Contamination Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.Improved peak shape and reduced backpressure.
Step 3: Addressing this compound-Specific Peak Tailing

If only the this compound peak is tailing, focus on chemical interactions.

Potential CauseRecommended Action & Experimental ProtocolExpected Outcome
Inappropriate Mobile Phase pH Protocol: Prepare a series of mobile phases with decreasing pH values, starting from your current condition and going down to pH 2.1. A buffer, such as phosphate or formate, should be used to maintain a stable pH. Inject the this compound standard with each mobile phase and observe the peak shape.Symmetrical peak for this compound due to the suppression of ionization.
Secondary Silanol Interactions Protocol: If adjusting the pH is not sufficient, consider adding a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) to mask the active silanol sites. Alternatively, switch to a column with a more inert stationary phase, such as an end-capped C18 column or a column specifically designed for the analysis of acidic compounds.Reduced peak tailing by minimizing unwanted interactions with the stationary phase.
Column Overload Protocol: Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL). Inject each dilution and observe the peak shape.Improved peak symmetry at lower concentrations, indicating that the original sample was too concentrated.
Incompatible Sample Solvent Protocol: Ensure the sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase composition. If the sample is dissolved in a stronger solvent, it can cause peak distortion.Improved peak shape by ensuring proper focusing of the analyte at the head of the column.

Experimental Protocols

Proposed Starting HPLC Method for this compound Analysis

This method is a starting point and may require further optimization based on your specific instrumentation and requirements.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.
Mobile Phase Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) in a ratio of 50:50 (v/v).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Mobile Phase Preparation:

  • To prepare the 20 mM Potassium Phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water.

  • Adjust the pH of the buffer to 2.5 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile in a 50:50 ratio.

  • Degas the final mobile phase before use.

Visualizations

Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 system_issue System-wide Issue Suspected q1->system_issue Yes analyte_issue Analyte-Specific Issue Suspected q1->analyte_issue No check_column Check/Replace Column system_issue->check_column check_plumbing Check for Extra-Column Volume system_issue->check_plumbing solution Symmetrical Peak Achieved check_column->solution check_plumbing->solution check_ph Adjust Mobile Phase pH (Target ~2.1) analyte_issue->check_ph check_silanol Address Silanol Interactions (Additives/Inert Column) check_ph->check_silanol Tailing Persists check_ph->solution Resolved check_overload Check for Column Overload (Inject Dilutions) check_silanol->check_overload Tailing Persists check_silanol->solution Resolved check_overload->solution Resolved

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Effect of Mobile Phase pH on this compound Ionization

pH_Effect cluster_high_ph High pH (e.g., > 6) cluster_pka pH ≈ pKa (≈ 4.12) cluster_low_ph Low pH (e.g., < 2.5) ionized This compound (Ionized) -COO⁻ tailing Peak Tailing ionized->tailing Increased Secondary Interactions mixture Mixture of Ionized & Non-ionized Forms broadening Peak Broadening/Tailing mixture->broadening non_ionized This compound (Non-ionized) -COOH symmetrical Symmetrical Peak non_ionized->symmetrical Suppressed Ionization, Reduced Interactions

Caption: The relationship between mobile phase pH and the ionization state and peak shape of this compound.

Technical Support Center: Optimizing Mobile Phase for Metiazinic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Metiazinic acid from its metabolites. The focus is on optimizing the mobile phase for reversed-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am seeing poor resolution between this compound and its S-oxide metabolite. How can I improve the separation?

A1: Poor resolution between a parent drug and its more polar metabolite is a common challenge. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase Gradient: A shallower gradient will increase the separation time between closely eluting peaks. Experiment with reducing the rate of increase of the organic solvent (e.g., acetonitrile or methanol) in your gradient program.

  • Adjust Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the stationary phase. Methanol, being a more polar solvent, can sometimes provide better separation for polar compounds.

  • Modify Mobile Phase pH: Ensure the mobile phase pH is maintained at least 2 pH units below the pKa of this compound (approximately 4.12) to suppress its ionization.[1][2] This will increase its retention and may improve separation from the more polar S-oxide metabolite. Using a buffer, such as phosphate or formate, will ensure a stable pH.[3]

  • Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.[4][5]

Q2: The this compound peak is tailing significantly. What are the likely causes and solutions?

A2: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or suboptimal mobile phase conditions.

  • Insufficient Mobile Phase Acidity: If the mobile phase pH is too close to the pKa of this compound, a mixed population of ionized and non-ionized forms will exist, leading to peak tailing. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 with formic or phosphoric acid) to keep the carboxylic acid group protonated.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.

    • Use a Low pH: Operating at a low pH suppresses the ionization of silanol groups, minimizing these secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping are designed to have minimal active silanol groups.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and reinjecting.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading. Try flushing the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the guard column or the analytical column itself.

Q3: My retention times for this compound and its metabolite are shifting between runs. What should I check?

A3: Retention time variability can be caused by several factors related to the HPLC system and method parameters.

  • Inconsistent Mobile Phase Composition: If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. If preparing manually, ensure accurate measurements. Air bubbles in the pump head can also cause inconsistent flow and retention times. Ensure your mobile phase is properly degassed.

  • Fluctuations in Column Temperature: Changes in the column temperature will affect retention times. Using a column oven is crucial for maintaining a stable temperature and reproducible results.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

  • Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can change over time, leading to shifts in retention for ionizable compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound and its S-oxide metabolite?

A1: A good starting point for a reversed-phase separation on a C18 column would be a gradient elution with:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile A linear gradient from a low percentage of B (e.g., 20%) to a higher percentage (e.g., 80%) over 15-20 minutes should provide a reasonable separation to start with.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. However, methanol can offer different selectivity and may provide better separation in some cases. It is often worthwhile to screen both solvents during method development.

Q3: What are the expected major metabolites of this compound?

A3: Based on metabolic studies in rats and rabbits, the primary metabolite is this compound S-oxide. This metabolite is formed by the oxidation of the sulfur atom in the phenothiazine ring, which increases the polarity of the molecule. Other potential, but less documented, metabolic pathways could include N-demethylation or aromatic hydroxylation.

Q4: How can I confirm the identity of the metabolite peaks in my chromatogram?

A4: The most definitive way to identify metabolite peaks is to use a mass spectrometer (MS) detector coupled to the HPLC (LC-MS). The mass-to-charge ratio (m/z) of the metabolite will be different from the parent drug. For this compound S-oxide, you would expect an increase of 16 atomic mass units compared to this compound.

Data Presentation

The following table provides an illustrative example of how mobile phase parameters can affect the retention time and resolution of this compound and its S-oxide metabolite. Note: This data is hypothetical and intended for demonstration purposes only.

Condition ID Mobile Phase A Mobile Phase B Gradient Flow Rate (mL/min) This compound Retention Time (min) This compound S-oxide Retention Time (min) Resolution (Rs)
10.1% Formic Acid in WaterAcetonitrile20-80% B in 15 min1.010.29.51.8
20.1% Formic Acid in WaterAcetonitrile20-80% B in 25 min1.012.511.52.5
30.1% Formic Acid in WaterMethanol20-80% B in 15 min1.09.89.02.1
40.1% Formic Acid in WaterAcetonitrile20-80% B in 15 min0.812.811.92.2
5Water (pH 6.0)Acetonitrile20-80% B in 15 min1.08.5 (Tailing)8.01.2

Experimental Protocols

Proposed HPLC Method for the Separation of this compound and its S-oxide Metabolite

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-17 min: 20% to 80% B (linear gradient)

      • 17-20 min: 80% B (hold)

      • 20-21 min: 80% to 20% B (linear gradient)

      • 21-25 min: 20% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound standard in methanol or a 50:50 mixture of methanol and water.

    • For biological samples, a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction) will be necessary, followed by reconstitution of the dried extract in the initial mobile phase composition.

    • Filter all samples through a 0.45 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Initial Separation (e.g., 0.1% FA in H2O / ACN) check_res Is Resolution (Rs) > 1.5? start->check_res shallow_grad Decrease Gradient Slope (e.g., longer run time) check_res->shallow_grad No end_good Optimized Method check_res->end_good Yes check_res2 Is Rs > 1.5? shallow_grad->check_res2 change_org Change Organic Modifier (Acetonitrile to Methanol or vice versa) check_res2->change_org No check_res2->end_good Yes check_res3 Is Rs > 1.5? change_org->check_res3 adjust_ph Further Optimize pH (e.g., use phosphate buffer at pH 2.5) check_res3->adjust_ph No check_res3->end_good Yes end_bad Re-evaluate Stationary Phase adjust_ph->end_bad

Caption: Workflow for optimizing mobile phase to improve resolution.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust pH with Acid (e.g., 0.1% Formic or Phosphoric Acid) check_ph->adjust_ph No check_overload Is Sample Concentration High? check_ph->check_overload Yes re_inject Re-inject Sample adjust_ph->re_inject check_tailing1 Is Tailing Resolved? re_inject->check_tailing1 check_tailing1->check_overload No end_good Problem Resolved check_tailing1->end_good Yes dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_column Consider Column Issues (Contamination, Degradation, Silanol Activity) check_overload->check_column No check_tailing2 Is Tailing Resolved? dilute_sample->check_tailing2 check_tailing2->check_column No check_tailing2->end_good Yes column_action Flush Column with Strong Solvent or Replace with End-Capped Column check_column->column_action

Caption: Troubleshooting workflow for peak tailing of this compound.

References

Enhancing the extraction recovery of Metiazinic acid from biological tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of Metiazinic acid from biological tissues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound from biological tissues.

Issue Potential Cause Recommended Solution
Low this compound Recovery Incomplete cell lysis and tissue disruption: The extraction solvent cannot efficiently access the analyte within the tissue matrix.Ensure thorough homogenization of the tissue sample. The use of mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers) is recommended. For tougher tissues, consider enzymatic digestion prior to homogenization.
Suboptimal pH during extraction: this compound is an acidic drug. If the pH of the sample is not acidic enough, the drug will be in its ionized form, which has lower solubility in organic solvents.Acidify the sample to a pH of 3-4 using a suitable acid (e.g., hydrochloric acid, formic acid) before adding the organic extraction solvent. This will ensure that this compound is in its neutral, more nonpolar form, which is more readily extracted into the organic phase.
Inappropriate extraction solvent: The polarity of the extraction solvent may not be optimal for this compound.A mixture of a polar and a non-polar solvent is often effective. For phenothiazine derivatives like this compound, a mixture of acetonitrile and ethyl acetate can be effective. Optimization of the solvent ratio may be required.
Insufficient mixing or extraction time: The analyte may not have had enough time or contact with the solvent to partition effectively.Vortex the sample vigorously for at least 1-2 minutes after adding the extraction solvent. Allowing the sample to gently agitate for a longer period (e.g., 30 minutes) on a shaker can also improve extraction efficiency.
Analyte degradation: this compound may be unstable under the extraction conditions (e.g., high temperature, exposure to light).Perform all extraction steps at low temperatures (e.g., on ice) and protect samples from light, as phenothiazine derivatives can be light-sensitive.
High Matrix Effects in LC-MS/MS Analysis Co-elution of interfering substances: Endogenous components of the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound.Optimize chromatographic separation: Use a longer gradient or a different stationary phase to better separate this compound from interfering compounds.
Employ a more selective extraction method: Solid-Phase Extraction (SPE) can provide a cleaner extract compared to Liquid-Liquid Extraction (LLE). Consider using a mixed-mode or polymer-based SPE sorbent.
Use a matrix-matched calibration curve: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Utilize a stable isotope-labeled internal standard: A labeled version of this compound will co-elute and experience similar matrix effects, allowing for accurate quantification.
Emulsion Formation During Liquid-Liquid Extraction High lipid or protein content in the sample: These components can act as emulsifying agents, preventing clean phase separation.Centrifugation: Centrifuge the sample at a higher speed (e.g., >10,000 x g) for a longer duration to break the emulsion.
Salting out: Add a small amount of a neutral salt (e.g., sodium chloride, ammonium sulfate) to the aqueous phase to increase its polarity and promote phase separation.
Filtration: Pass the emulsified mixture through a filter aid (e.g., Celite) or a membrane filter to break the emulsion.
Poor Peak Shape in Chromatography Residual matrix components in the final extract: Contaminants can interfere with the chromatographic separation.Incorporate a wash step in the extraction protocol: After the initial extraction, wash the organic phase with an acidic aqueous solution to remove polar interferences. In SPE, include a wash step with a weak solvent to remove contaminants before eluting the analyte.
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of an acidic compound.Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve low recovery of this compound?

A1: The most critical first step is to ensure proper sample homogenization and pH adjustment. Incomplete tissue disruption is a common reason for low recovery. Following that, acidifying your sample to a pH of 3-4 before extraction is crucial for converting this compound to its more extractable, non-ionized form.

Q2: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective. LLE is often simpler and faster to implement, making it suitable for initial method development and screening. SPE, however, generally provides cleaner extracts, which can be critical for reducing matrix effects in sensitive analytical techniques like LC-MS/MS. If you are experiencing significant matrix effects with LLE, switching to an optimized SPE method is a recommended next step.

Q3: What are the best solvents for liquid-liquid extraction of this compound?

A3: A combination of a polar and a non-polar solvent is often optimal. For phenothiazine derivatives, a mixture of acetonitrile (to precipitate proteins and extract the drug) and a less polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE) for the liquid-liquid partitioning step can yield good results. The exact ratio should be optimized for your specific tissue matrix.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: this compound, like other phenothiazines, can be susceptible to oxidation and photodegradation. It is recommended to work with samples on ice or at 4°C and to protect them from direct light by using amber vials or covering your tubes with foil. The S-oxide metabolite is a known product of oxidation.

Q5: I am seeing a peak for this compound S-oxide in my samples. Is this from in-vivo metabolism or ex-vivo degradation?

A5: It could be a combination of both. This compound is known to be metabolized to its S-oxide form in the body[1]. However, oxidation can also occur during sample collection, storage, and extraction. To minimize ex-vivo formation, handle samples quickly, keep them cold, and consider adding an antioxidant to your homogenization buffer.

Quantitative Data Summary

The following tables provide illustrative recovery data for a related phenothiazine compound, promethazine, and its sulfoxide metabolite, which can serve as a useful reference for optimizing this compound extraction. Actual recovery for this compound should be determined experimentally.

Table 1: Extraction Recovery of a Phenothiazine Derivative (Promethazine) and its Metabolite from Porcine Tissues Using Different Extraction Solvents.

Extraction SolventAnalyteMuscle Recovery (%)Fat Recovery (%)Kidney Recovery (%)Liver Recovery (%)
Acetonitrile (ACN)Promethazine65626860
Promethazine Sulfoxide87859088
0.1% Formic Acid in ACNPromethazine 72 68 75 67
Promethazine Sulfoxide 92 89 95 91
Ethyl Acetate:ACN (20:80)Promethazine68657063
Promethazine Sulfoxide88869189
1% Ammoniated ACNPromethazine55525850
Promethazine Sulfoxide75727870

Data adapted from a study on promethazine extraction and should be considered as a guideline. Optimal solvents for this compound may differ.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Biological Tissue
  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Add 500 µL of ice-cold phosphate-buffered saline (PBS) containing an appropriate internal standard.

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.

  • Protein Precipitation and Initial Extraction:

    • To the tissue homogenate, add 1.5 mL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 2 minutes to precipitate proteins and perform an initial extraction of this compound.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Add 2 mL of ethyl acetate.

    • Vortex for 2 minutes to partition the this compound into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS or HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
  • Sample Pre-treatment:

    • To 500 µL of plasma or serum, add 500 µL of 4% phosphoric acid and vortex to mix. This step acidifies the sample and helps to disrupt protein binding.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove residual water.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol or a mixture of acetonitrile and methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_lle LLE Path cluster_spe SPE Path start Biological Tissue Sample homogenize Homogenize in PBS (with Internal Standard) start->homogenize precipitate Add Acetonitrile (0.1% Formic Acid) Vortex & Centrifuge homogenize->precipitate supernatant Collect Supernatant precipitate->supernatant lle_start Liquid-Liquid Extraction supernatant->lle_start Option 1 spe_start Solid-Phase Extraction supernatant->spe_start Option 2 add_solvent Add Ethyl Acetate Vortex & Centrifuge lle_start->add_solvent organic_phase Collect Organic Phase add_solvent->organic_phase evaporate_lle Evaporate to Dryness organic_phase->evaporate_lle reconstitute_lle Reconstitute for Analysis evaporate_lle->reconstitute_lle analysis LC-MS/MS or HPLC Analysis reconstitute_lle->analysis acidify Acidify Sample (e.g., 4% Phosphoric Acid) spe_start->acidify condition_spe Condition SPE Cartridge acidify->condition_spe load_spe Load Sample condition_spe->load_spe wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute this compound wash_spe->elute_spe evaporate_spe Evaporate to Dryness elute_spe->evaporate_spe reconstitute_spe Reconstitute for Analysis evaporate_spe->reconstitute_spe reconstitute_spe->analysis SignalingPathway stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) pla2 Phospholipase A2 (PLA2) stimuli->pla2 activates membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid releases pla2->membrane acts on cox Cyclooxygenase (COX-1 & COX-2) prostaglandins Prostaglandins (PGs) cox->prostaglandins synthesizes arachidonic_acid->cox substrate for inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates metiazinic_acid This compound metiazinic_acid->cox inhibits

References

Managing interference from excipients in Metiazinic acid formulation analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical challenges in Metiazinic acid formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing interference from excipients during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound in pharmaceutical formulations?

A1: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry. HPLC is generally preferred for its specificity and ability to separate this compound from potential degradation products and interfering excipients.

Q2: Which excipients are commonly found in this compound solid dosage forms?

A2: this compound tablets and capsules commonly contain a variety of excipients to aid in manufacturing and ensure product performance. These can include:

  • Diluents/Fillers: Lactose, microcrystalline cellulose, dicalcium phosphate.[1][2][3]

  • Binders: Povidone (PVP), starch, hydroxypropyl methylcellulose (HPMC).[1][3]

  • Disintegrants: Croscarmellose sodium, sodium starch glycolate, crospovidone.

  • Lubricants: Magnesium stearate, stearic acid.

  • Glidants: Colloidal silicon dioxide, talc.

  • Coating Agents: HPMC, ethylcellulose, methacrylic acid copolymers.

Q3: How can I perform a preliminary compatibility screening of this compound with selected excipients?

A3: Drug-excipient compatibility testing is a crucial step in early formulation development. A common approach is to prepare binary mixtures of this compound with each excipient (typically in a 1:1 or 1:5 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period. These samples are then analyzed by a stability-indicating method, such as HPLC, to check for the appearance of degradation products or a decrease in the potency of this compound. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used to detect physical interactions.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Peak Tailing or Asymmetry for this compound Peak

  • Possible Cause: Interaction of the acidic this compound with the silica-based stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase to suppress the ionization of residual silanol groups on the column.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is more suitable for acidic compounds.

Issue 2: Ghost Peaks or Extraneous Peaks in the Chromatogram

  • Possible Cause: Interference from soluble excipients or impurities in the excipients.

  • Troubleshooting Steps:

    • Analyze a Placebo Formulation: Prepare and inject a placebo formulation (containing all excipients but no this compound) to identify peaks originating from the excipients.

    • Optimize Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering substances before injection.

    • Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient profile to achieve better separation between the this compound peak and any interfering peaks.

Issue 3: Poor Recovery of this compound

  • Possible Cause: Incomplete extraction of this compound from the formulation matrix due to binding with excipients.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures to ensure complete dissolution of this compound. The solubility of this compound may be pH-dependent, so adjusting the pH of the extraction solvent can be beneficial.

    • Increase Extraction Time/Energy: Increase sonication time or vortexing intensity to ensure thorough extraction.

    • Evaluate Different Sample Preparation Techniques: Consider techniques like solid-phase extraction or liquid-liquid extraction to isolate this compound from the excipient matrix.

UV-Vis Spectrophotometry Troubleshooting

Issue 1: Inaccurate Quantification and High Background Absorbance

  • Possible Cause: UV absorbance from excipients overlapping with the absorbance spectrum of this compound.

  • Troubleshooting Steps:

    • Placebo Subtraction: Measure the absorbance of a placebo solution and subtract it from the absorbance of the sample solution.

    • Derivative Spectrophotometry: Use first or second-derivative spectrophotometry to resolve the overlapping spectra of this compound and interfering excipients.

    • Wavelength Selection: If possible, select an analytical wavelength where this compound has high absorbance and the interfering excipients have minimal absorbance.

Issue 2: Non-linear Calibration Curve

  • Possible Cause: Chemical interaction between this compound and excipients in the solution, or changes in the microenvironment pH affecting the chromophore of this compound.

  • Troubleshooting Steps:

    • Buffer the Sample Solution: Use a buffer to maintain a constant pH for all standard and sample solutions. This will ensure the consistent ionization state and absorbance of this compound.

    • Dilute the Sample: Diluting the sample may mitigate the effect of excipient interactions.

    • Method of Standard Additions: This method can be used to compensate for matrix effects from excipients.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the impact of common excipients on the recovery of this compound in a typical HPLC analysis. This data is for illustrative purposes to highlight potential interference.

ExcipientConcentration in FormulationThis compound Recovery (%)Observations
Microcrystalline Cellulose30%99.5No significant interference observed.
Lactose Monohydrate40%98.9Minor peak broadening observed.
Povidone K305%95.2A small co-eluting peak was observed, leading to lower recovery.
Magnesium Stearate1%99.8No significant interference observed.
Croscarmellose Sodium3%99.2No significant interference observed.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Tablets
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a volumetric flask.

    • Add the mobile phase to about 70% of the flask volume and sonicate for 15 minutes to dissolve the this compound.

    • Make up the volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of this compound in the sample by comparing the peak area with the standard calibration curve.

Protocol 2: UV-Visible Spectrophotometric Analysis of this compound
  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Analytical Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound in 0.1 M HCl (approximately 310 nm).

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (100 µg/mL) in 0.1 M HCl.

    • Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation:

    • Follow the same procedure as for HPLC sample preparation, using 0.1 M HCl as the solvent.

  • Placebo Preparation:

    • Prepare a placebo formulation containing all excipients in the same proportion as the sample but without this compound.

    • Process the placebo in the same manner as the sample.

  • Analysis:

    • Measure the absorbance of the standard and sample solutions at the λmax.

    • Measure the absorbance of the placebo solution and subtract this value from the sample absorbance to correct for excipient interference.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Tablet Powder / Reference Standard dissolve Dissolve in Mobile Phase & Sonicate start->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 310 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration via Calibration Curve integrate->calculate

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_hplc HPLC Specific Troubleshooting cluster_uv UV-Vis Specific Troubleshooting start Analytical Issue Encountered (e.g., Peak Tailing, Poor Recovery) check_method Review Analytical Method Parameters start->check_method check_sample_prep Evaluate Sample Preparation Technique start->check_sample_prep adjust_ph Adjust Mobile Phase pH check_method->adjust_ph HPLC change_column Change HPLC Column check_method->change_column HPLC placebo_uv Subtract Placebo Absorbance check_method->placebo_uv UV-Vis derivative_spec Use Derivative Spectrophotometry check_method->derivative_spec UV-Vis placebo_hplc Analyze Placebo (HPLC) check_sample_prep->placebo_hplc HPLC buffer_solution Buffer Sample Solution check_sample_prep->buffer_solution UV-Vis solution Issue Resolved adjust_ph->solution change_column->solution placebo_hplc->solution placebo_uv->solution derivative_spec->solution buffer_solution->solution

Caption: Troubleshooting logic for analytical issues.

References

Technical Support Center: Refinement of Metiazinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Metiazinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine the synthesis process and reduce impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary route for the synthesis of this compound?

A1: this compound, or (10-methylphenothiazin-2-yl)acetic acid, is synthesized via a two-step process.[1] The first step is the Willgerodt-Kindler reaction of 2-acetyl-10-methylphenothiazine with sulfur and morpholine to form a thioamide intermediate. The subsequent step involves the hydrolysis of this intermediate to yield this compound.[2]

Q2: What are the potential sources of impurities in this compound synthesis?

A2: Impurities can arise from several sources, including side reactions during the Willgerodt-Kindler reaction, incomplete hydrolysis of the thioamide intermediate, and oxidation of the phenothiazine core. The starting material, 2-acetyl-10-methylphenothiazine, may also contain impurities that can carry through the synthesis.

Q3: How can I monitor the progress of the Willgerodt-Kindler reaction?

A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3] By comparing the spot or peak of the starting material (2-acetyl-10-methylphenothiazine) with the forming product (thioamide intermediate), you can determine the reaction's endpoint.

Q4: What are the critical parameters to control during the synthesis to minimize impurities?

A4: Key parameters to control include reaction temperature, reaction time, and the ratio of reactants (2-acetyl-10-methylphenothiazine, sulfur, and morpholine). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenothiazine's sulfur atom.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Thioamide Intermediate Incomplete reaction.- Increase reaction time and monitor progress by TLC/HPLC. - Optimize reaction temperature; higher temperatures may be required, but be cautious of side reactions.
Suboptimal ratio of reactants.- Experiment with varying the molar ratios of sulfur and morpholine relative to the starting ketone.
Poor quality of reagents.- Ensure all reagents, especially sulfur and morpholine, are of high purity.
Formation of Oxidized Impurities (e.g., Sulfoxide) Reaction exposed to air.- Conduct the reaction under a strict inert atmosphere (nitrogen or argon).[3] - Use degassed solvents.
Prolonged reaction at high temperatures.- Optimize the reaction time and temperature to find a balance between conversion and impurity formation.
Incomplete Hydrolysis of Thioamide to this compound Insufficient acid or base concentration.- Increase the concentration of the acid or base used for hydrolysis.
Inadequate reaction time or temperature for hydrolysis.- Extend the hydrolysis reaction time and/or increase the temperature. Monitor progress by TLC/HPLC.
Presence of Unreacted Starting Material in Final Product Incomplete Willgerodt-Kindler reaction.- Ensure the initial reaction goes to completion by optimizing conditions as described above.
Inefficient purification.- Improve the purification process. Recrystallization from a suitable solvent system is often effective.
Complex Mixture of By-products Side reactions due to high temperatures.- Lower the reaction temperature and extend the reaction time.
Reactive impurities in the starting material.- Purify the 2-acetyl-10-methylphenothiazine before use.

Experimental Protocols

Key Experiment 1: Synthesis of the Thioamide Intermediate via Willgerodt-Kindler Reaction

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetyl-10-methylphenothiazine, elemental sulfur, and morpholine in a suitable solvent (e.g., pyridine or dimethylformamide).

  • Flush the apparatus with an inert gas (nitrogen or argon).

  • Heat the reaction mixture to reflux under the inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an excess of water and stir to precipitate the crude thioamide.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Key Experiment 2: Hydrolysis of the Thioamide to this compound

Methodology:

  • Suspend the crude thioamide in a solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water mixture).

  • Heat the mixture to reflux and monitor the reaction by TLC until the thioamide is consumed.

  • Cool the reaction mixture and, if the hydrolysis was performed under basic conditions, acidify with a mineral acid to a pH of approximately 2-3 to precipitate the this compound. If performed under acidic conditions, cool to induce crystallization.

  • Collect the crude this compound by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Data Presentation

Table 1: Hypothetical Data on the Effect of Reaction Conditions on Yield and Purity of this compound

Run Temperature (°C) Time (h) Sulfur (eq.) Morpholine (eq.) Yield (%) Purity (%)
112062.53.06592
214042.53.07588
312083.03.57295
414063.03.58090

Note: This data is illustrative and should be determined experimentally.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Willgerodt-Kindler Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification Start 2-Acetyl-10-methylphenothiazine Reaction1 Reflux under Inert Atmosphere Start->Reaction1 Reagents1 Sulfur + Morpholine Reagents1->Reaction1 Intermediate Thioamide Intermediate Reaction1->Intermediate Reaction2 Reflux Intermediate->Reaction2 Reagents2 Acid or Base Reagents2->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Purity of this compound Oxidized Presence of Oxidized Impurities? Start->Oxidized Unreacted Presence of Unreacted Starting Material? Start->Unreacted Incomplete_Hydrolysis Presence of Thioamide Intermediate? Start->Incomplete_Hydrolysis Other Other Impurities Start->Other Sol_Oxidized - Use Inert Atmosphere - Optimize Temp/Time Oxidized->Sol_Oxidized Yes Sol_Unreacted - Optimize Willgerodt-Kindler Reaction - Improve Purification Unreacted->Sol_Unreacted Yes Sol_Incomplete_Hydrolysis - Optimize Hydrolysis Conditions (Time, Temp, [Reagent]) Incomplete_Hydrolysis->Sol_Incomplete_Hydrolysis Yes Sol_Other - Purify Starting Material - Adjust Reaction Conditions Other->Sol_Other

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Optimization of Ionization Parameters for Metiazinic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Metiazinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of ionization parameters.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is more suitable for this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A1: The choice between ESI and APCI depends on the polarity and thermal stability of this compound. ESI is generally preferred for polar to moderately polar molecules that are prone to thermal degradation. Given that this compound is a carboxylic acid, it is expected to be polar and should ionize well with ESI, particularly in negative ion mode to form the [M-H]⁻ ion.[1][2] APCI is a good alternative for less polar and more thermally stable compounds.[1] It is recommended to screen both techniques to determine which provides better sensitivity and stability for your specific sample and matrix.[3]

Q2: What are the expected precursor ions for this compound in positive and negative ionization modes?

A2: In negative ion mode (-ESI/-APCI) , the most common precursor ion for a carboxylic acid like this compound is the deprotonated molecule, [M-H]⁻ . You may also observe adducts such as [M+Cl]⁻ or dimers like [2M-H]⁻.[4]

In positive ion mode (+ESI/+APCI) , you can expect to see the protonated molecule, [M+H]⁺ . Additionally, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) are commonly observed, especially if these ions are present in the mobile phase or sample matrix.

Q3: How can I improve the signal intensity of this compound?

A3: To improve signal intensity, consider the following:

  • Mobile Phase Optimization: For negative ion mode, adding a small amount of a weak base like ammonium acetate or ammonium hydroxide can enhance deprotonation. For positive ion mode, adding a volatile acid such as formic acid or acetic acid can improve protonation.

  • Ion Source Parameter Tuning: Systematically optimize parameters like capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and fragmentor voltage.

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, the signal will be weak. Conversely, if it's too concentrated, you may experience ion suppression.

  • Derivatization: If sensitivity remains an issue, chemical derivatization can be employed to enhance ionization efficiency.

Q4: What are common fragmentation patterns for carboxylic acids like this compound?

A4: Carboxylic acids often exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). Common neutral losses include the loss of water (H₂O, 18 Da) and the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated precursor ion [M-H]⁻. The specific fragmentation pattern will provide structural information about the molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
No or Low Signal/No Peaks 1. Instrument not properly tuned or calibrated. 2. Incorrect ionization mode selected. 3. Suboptimal ion source parameters. 4. Sample concentration is too low. 5. Clog in the sample flow path. 6. Leaks in the system.1. Perform routine tuning and calibration of the mass spectrometer. 2. Verify you are in the correct polarity mode (negative mode is generally preferred for acids). 3. Systematically optimize source parameters (see Experimental Protocols). 4. Prepare fresh, more concentrated standards. 5. Check for and clear any blockages in the LC system or MS interface. 6. Check for gas leaks at all connections.
Unstable Signal/Poor Reproducibility 1. Unstable electrospray. 2. Fluctuations in gas flow or temperature. 3. Contaminated ion source. 4. Inconsistent sample preparation.1. Visually inspect the spray needle; ensure a fine, consistent mist. Adjust nebulizer gas and solvent flow rate. 2. Check gas supplies and temperature settings for stability. 3. Clean the ion source components according to the manufacturer's guidelines. 4. Ensure consistent and precise sample preparation techniques.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Leaks allowing air into the system. 3. Dirty ion source.1. Use high-purity, LC-MS grade solvents and additives. 2. Perform a leak check. 3. Clean the ion source.
Presence of Multiple Adducts 1. High concentration of salts (e.g., Na⁺, K⁺) in the sample or mobile phase. 2. Use of non-volatile buffers.1. Use mobile phase additives like ammonium formate or acetate to promote the formation of a single desired adduct. 2. Use volatile mobile phase modifiers. Minimize the use of glassware that can be a source of sodium ions.
In-source Fragmentation 1. Fragmentor/cone voltage is set too high. 2. High source temperatures.1. Reduce the fragmentor or cone voltage to minimize unwanted fragmentation in the source. 2. Lower the drying gas or vaporizer temperature.

Experimental Protocols

Protocol 1: Optimization of ESI Parameters for this compound

This protocol outlines a systematic approach to optimize key ESI parameters using flow injection analysis (FIA) of a standard solution of this compound.

Objective: To find the optimal ESI source parameters for maximizing the signal intensity of the desired precursor ion of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • LC-MS system with an ESI source.

  • LC-MS grade solvents (acetonitrile, water).

  • Volatile mobile phase additives (e.g., formic acid, ammonium acetate).

Methodology:

  • Initial Setup:

    • Prepare the this compound standard solution.

    • Set up the LC system for flow injection analysis (FIA) by connecting the autosampler directly to the MS source.

    • Set the mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 5 mM ammonium acetate for negative mode) and flow rate (e.g., 0.2-0.4 mL/min).

  • Parameter Optimization (perform sequentially):

    • Ionization Polarity: Acquire data in both positive and negative ion modes to determine which provides a better response for this compound. Proceed with the more sensitive polarity.

    • Capillary Voltage: While infusing the standard solution, vary the capillary voltage (e.g., in 0.5 kV increments) and monitor the signal intensity of the target precursor ion.

    • Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure and observe its effect on signal intensity and stability.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature to achieve the most stable and intense signal.

    • Fragmentor/Cone Voltage: This voltage affects ion transmission and can induce in-source fragmentation. Start with a low value and gradually increase it to maximize the precursor ion signal without significant fragmentation.

  • Data Analysis:

    • For each parameter, plot the signal intensity of the this compound precursor ion against the parameter value.

    • The optimal value for each parameter corresponds to the highest and most stable signal intensity.

Data Presentation: Example Parameter Optimization Tables

The following tables are examples of how to structure the data during the optimization process. The values provided are typical starting ranges and should be adapted to your specific instrument.

Table 1: Example ESI Parameter Optimization for this compound in Negative Ion Mode

ParameterRange TestedOptimal Value
Capillary Voltage2.0 - 4.5 kVUser Determined
Nebulizer Pressure20 - 50 psiUser Determined
Drying Gas Flow8 - 15 L/minUser Determined
Drying Gas Temp.250 - 400 °CUser Determined
Fragmentor Voltage50 - 150 VUser Determined

Table 2: Example APCI Parameter Optimization for this compound

ParameterRange TestedOptimal Value
Corona Current2 - 10 µAUser Determined
Vaporizer Temp.300 - 550 °CUser Determined
Sheath Gas Flow20 - 60 (arb. units)User Determined
Auxiliary Gas Flow5 - 20 (arb. units)User Determined
Capillary Temp.200 - 350 °CUser Determined

Visualizations

Workflow for Ionization Parameter Optimization

OptimizationWorkflow cluster_prep Preparation cluster_screening Initial Screening cluster_optimization Parameter Optimization cluster_final Finalization prep_std Prepare Metiazinic Acid Standard setup_fia Setup Flow Injection Analysis (FIA) prep_std->setup_fia choose_ion_mode Select Ionization Mode (ESI vs APCI) setup_fia->choose_ion_mode choose_polarity Select Polarity (+ vs -) choose_ion_mode->choose_polarity opt_cap_volt Optimize Capillary Voltage/Current choose_polarity->opt_cap_volt opt_gas_press Optimize Nebulizer Gas Pressure opt_cap_volt->opt_gas_press opt_gas_flow_temp Optimize Drying Gas Flow & Temperature opt_gas_press->opt_gas_flow_temp opt_frag_volt Optimize Fragmentor Voltage opt_gas_flow_temp->opt_frag_volt final_method Final Optimized Method opt_frag_volt->final_method

Caption: Workflow for optimizing mass spectrometry ionization parameters for this compound.

Troubleshooting Decision Tree for Low/No Signal

TroubleshootingWorkflow start Low or No Signal for this compound check_tune Is MS Tuned & Calibrated? start->check_tune tune_ms Tune & Calibrate MS check_tune->tune_ms No check_spray Is Electrospray Stable? check_tune->check_spray Yes tune_ms->check_spray adjust_spray Adjust Nebulizer Gas & Check for Clogs check_spray->adjust_spray No check_params Are Ion Source Parameters Optimized? check_spray->check_params Yes adjust_spray->check_params optimize_params Optimize Source Parameters (See Protocol 1) check_params->optimize_params No check_sample Is Sample Concentration Adequate? check_params->check_sample Yes optimize_params->check_sample prep_new_sample Prepare Fresh, More Concentrated Standard check_sample->prep_new_sample No contact_support Consult Instrument Manufacturer Support check_sample->contact_support Yes prep_new_sample->contact_support

Caption: Decision tree for troubleshooting low or no signal for this compound.

References

Selecting appropriate internal standards for Metiazinic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the selection of appropriate internal standards for the quantification of Metiazinic acid in biological matrices. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting an internal standard (IS) for this compound quantification?

A1: The most critical factor is the structural and physicochemical similarity of the internal standard to this compound. An ideal IS should co-elute with the analyte, exhibit similar extraction recovery, and experience comparable ionization efficiency in the mass spectrometer. This ensures that any variability during sample preparation and analysis is effectively normalized, leading to accurate and precise results.[1][2]

Q2: What is the "gold standard" internal standard for this compound analysis by LC-MS/MS?

A2: The gold standard is a stable isotope-labeled (SIL) version of this compound, such as Deuterated this compound (this compound-d3, -d4, etc.).[2] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and other sources of variability.[1] However, SIL-IS may not always be commercially available and can be costly to synthesize.

Q3: If a deuterated internal standard for this compound is unavailable, what are the best alternatives?

A3: When a SIL-IS is not an option, a structural analog is the next best choice. Given that this compound is a phenothiazine derivative and a non-steroidal anti-inflammatory drug (NSAID), suitable structural analogs could include:

  • Other Phenothiazine Derivatives: Compounds like Promazine, Chlorpromazine, or other phenothiazines with similar acidic/basic properties can be considered.

  • Structurally Related NSAIDs: An NSAID with a similar acidic moiety and overall structure, such as Carprofen or other propionic acid derivatives, might be suitable. It is crucial to validate the chosen analog thoroughly to ensure it adequately mimics the behavior of this compound.

Q4: How do I choose between multiple potential structural analog internal standards?

A4: The selection should be based on experimental evaluation. A good practice is to test a few candidate analogs by assessing their extraction recovery, chromatographic retention time relative to this compound, and response stability across different biological matrix lots. The analog that demonstrates the most consistent and parallel behavior to this compound should be selected.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard (IS) Response Inconsistent sample extraction, matrix effects (ion suppression or enhancement), IS instability.Ensure consistent and precise liquid handling during sample preparation. Evaluate different extraction techniques (e.g., LLE, SPE). Assess matrix effects by comparing IS response in neat solution vs. post-extraction spiked matrix. If IS is unstable, prepare fresh stock solutions and keep samples at appropriate temperatures.
Poor Recovery of this compound and/or IS Suboptimal extraction solvent pH, incorrect solvent polarity, insufficient mixing.Adjust the pH of the extraction solvent to be at least 2 units below the pKa of this compound to ensure it is in its neutral form for efficient extraction. Test different organic solvents or solvent mixtures. Ensure vigorous vortexing or shaking during the extraction step.
IS Peak Appears in Blank Samples (No IS Spiked) Cross-contamination from the autosampler, glassware, or carryover from a previous high-concentration sample.Implement a rigorous wash procedure for the autosampler needle and injection port between samples. Use dedicated glassware for standards and samples. Inject a blank solvent sample after a high-concentration sample to check for carryover.
Structural Analog IS Does Not Track this compound Response The physicochemical properties of the analog are too different from this compound, leading to differential matrix effects or extraction efficiencies.Re-evaluate the selection of the structural analog. Choose an analog with a closer structural resemblance and similar functional groups to this compound. If a suitable analog cannot be found, investing in the custom synthesis of a deuterated standard is recommended for robust, long-term studies.

Proposed Internal Standards for this compound Quantification

The selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. Below is a summary of potential internal standards for this compound analysis.

Internal Standard Type Example(s) Advantages Disadvantages
Stable Isotope-Labeled (Gold Standard) This compound-d3Co-elutes with the analyte; identical extraction and ionization properties; best correction for matrix effects.Often not commercially available; custom synthesis can be expensive and time-consuming.
Structural Analog (Phenothiazine-based) Promazine, ChlorpromazineCommercially available; shares the core phenothiazine structure.May have different retention times and ionization efficiencies; requires thorough validation to ensure it tracks the analyte.
Structural Analog (NSAID-based) Carprofen, KetoprofenCommercially available; shares the acidic functional group and general NSAID properties.Structural differences from the phenothiazine core may lead to different chromatographic behavior and matrix effects.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a general procedure for the extraction of this compound and the internal standard from a plasma sample.

  • Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d3 or a selected structural analog in methanol) to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.

  • Acidification: Add 50 µL of 2% formic acid in water to each tube and vortex for 10 seconds. This ensures this compound is in its protonated, less polar form.

  • Extraction: Add 600 µL of the extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).

  • Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

This provides a starting point for developing an LC-MS/MS method for this compound quantification.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 20% B

    • 4.0-5.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: To be determined by infusing a standard solution to find the precursor ion [M+H]+ and the most stable product ion.

    • Internal Standard: To be determined similarly.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample Aliquoting B Internal Standard Spiking A->B C Acidification (Formic Acid) B->C D Liquid-Liquid Extraction C->D E Evaporation (Nitrogen) D->E F Reconstitution E->F G UHPLC Separation (C18) F->G H ESI+ Ionization G->H I MRM Detection H->I J Data Processing & Quantification I->J

Caption: Bioanalytical workflow for this compound quantification.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Prostaglandin Synthases Inflammation Pain & Inflammation PGs->Inflammation Metiazinic This compound (NSAID) Metiazinic->COX Inhibition

Caption: Mechanism of action of this compound via the prostaglandin pathway.

References

Validation & Comparative

A Comparative Analysis of Metiazinic Acid and Indomethacin: Anti-Inflammatory Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of metiazinic acid and indomethacin, supported by experimental data. This analysis delves into their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used for their evaluation.

Introduction

This compound and indomethacin are both non-steroidal anti-inflammatory drugs (NSAIDs) that have been utilized in the management of inflammation and pain. While indomethacin is a well-characterized and potent NSAID, this compound, a phenothiazine derivative, has also demonstrated anti-inflammatory properties. This guide aims to provide a detailed comparison of their anti-inflammatory efficacy by examining their effects on key inflammatory pathways and in established in vivo models.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory mechanism of most NSAIDs, including indomethacin, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.

Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2. By blocking these enzymes, indomethacin effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Comparative Efficacy: Preclinical Data

The anti-inflammatory efficacy of NSAIDs is often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. This model allows for the quantification of a compound's ability to reduce acute inflammation.

Data Presentation
CompoundAssayTarget/ModelEfficacy MetricValue
Indomethacin Cyclooxygenase InhibitionOvine COX-1IC5027 nM
Cyclooxygenase InhibitionMurine COX-2IC50127 nM
Carrageenan-Induced Paw EdemaRatEC501.0 mg/kg
This compound Cyclooxygenase Inhibition-IC50Data not available
Carrageenan-Induced Paw Edema-ED50/Inhibition %Data not available

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. EC50: Half-maximal effective concentration. A lower value indicates greater potency in an in vivo model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison of anti-inflammatory efficacy.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Groups: Animals are divided into control, vehicle, positive control (e.g., indomethacin), and test compound groups.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The EC50 value, the concentration of the drug that causes a 50% reduction in edema, can also be determined.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition Determine EC50 Determine EC50 Calculate % Inhibition->Determine EC50

Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on COX-1 and COX-2 activity.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing a heme cofactor and the test compound at various concentrations is prepared.

  • Substrate: Arachidonic acid is added to initiate the enzymatic reaction.

  • Measurement of Prostaglandin Production: The production of a specific prostaglandin, typically Prostaglandin E2 (PGE2), is measured. This can be done using various methods, including Enzyme-Linked Immunosorbent Assay (ELISA) or by monitoring oxygen consumption.

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever This compound This compound This compound->COX-1 / COX-2 Inhibition Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibition

Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Conclusion

Indomethacin is a well-established and potent non-selective COX inhibitor with demonstrated efficacy in preclinical models of inflammation. Its mechanism of action and quantitative measures of its anti-inflammatory activity are well-documented. This compound is also recognized as a non-steroidal anti-inflammatory agent; however, there is a notable lack of publicly available, direct comparative data on its COX inhibitory potency and in vivo anti-inflammatory efficacy relative to indomethacin.

For drug development professionals, while both compounds have a history of use as anti-inflammatory agents, the robust dataset available for indomethacin provides a clearer picture of its pharmacological profile. Further research is required to fully elucidate the comparative efficacy and COX inhibition profile of this compound to allow for a comprehensive head-to-head comparison with indomethacin. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.

A Comparative Analysis of Cyclooxygenase (COX-1/COX-2) Selectivity of Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative COX-1/COX-2 selectivity of various Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

The following sections present a summary of the COX-1/COX-2 inhibition data for several common NSAIDs, a detailed experimental protocol for a representative in vitro COX inhibition assay, and a visualization of the relevant signaling pathway.

Data Presentation: COX-1/COX-2 Inhibition by Various NSAIDs

The inhibitory activity of NSAIDs against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the enzyme's activity by 50%. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine the drug's selectivity. A higher ratio indicates greater selectivity for COX-2.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Celecoxib826.812[1]
Diclofenac0.0760.0262.9[1]
Etodolac>10053>1.9[1]
Ibuprofen12800.15[1]
Indomethacin0.00900.310.029[1]
Meloxicam376.16.1
Piroxicam47251.9
Rofecoxib>10025>4.0
Mefenamic acid--0.08
Naproxen--1.79
Aspirin--3.12*

*Note: For Mefenamic acid, Naproxen, and Aspirin, the selectivity ratio is expressed as the ratio of the 50 percent inhibitory concentration of COX-2 to the 50 percent inhibitory concentration of COX-1 in whole blood; therefore, a ratio of <1 indicates selectivity for COX-2.

Experimental Protocols

A variety of in vitro assays are utilized to determine the COX-1 and COX-2 inhibitory activity of test compounds. A common method is the in vitro colorimetric or fluorometric inhibitor screening assay.

Representative In Vitro Fluorometric COX Inhibitor Screening Assay Protocol:

This protocol provides a general framework for determining the IC50 values of a test compound against COX-1 and COX-2.

1. Materials:

  • Recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Cofactor

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compound (e.g., NSAID) and reference inhibitors

  • 96-well white opaque microplate

  • Microplate reader with fluorescence capabilities

2. Reagent Preparation:

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

  • Prepare a series of dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Prepare a diluted solution of Arachidonic Acid.

3. Assay Procedure:

  • To the appropriate wells of a 96-well plate, add 10 µL of the diluted test compound or reference inhibitor. For control wells (100% enzyme activity), add 10 µL of the solvent.

  • Add 80 µL of the Reaction Mix to each well.

  • Add 10 µL of the diluted COX-1 or COX-2 enzyme to the sample and control wells.

  • Incubate the plate at 25°C for 5-10 minutes.

  • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to each well.

4. Measurement:

  • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

5. Data Analysis:

  • Choose two time points in the linear range of the reaction and calculate the slope of the fluorescence curve for each well.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Slope of Control - Slope of Inhibitor) / Slope of Control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, Enzymes, Substrate, Inhibitor) plate_setup 96-Well Plate Setup reagent_prep->plate_setup add_reagents Add Reagents to Wells plate_setup->add_reagents incubation Incubation add_reagents->incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) incubation->initiate_reaction measurement Fluorescence Measurement initiate_reaction->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis

Caption: A generalized workflow for an in vitro COX inhibition assay.

Signaling Pathway

The anti-inflammatory effects of NSAIDs are mediated through the inhibition of the cyclooxygenase enzymes, which are key in the conversion of arachidonic acid to prostaglandins.

COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_protection Gastric Mucosal Protection prostaglandins->gastric_protection platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation

Caption: The cyclooxygenase (COX) signaling pathway.

References

Comparative Metabolism of Metiazinic Acid: A Cross-Species Analysis in Rat, Rabbit, and Human Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of Metiazinic acid, a phenothiazine-derived anti-inflammatory agent, across different species: rat, rabbit, and human. Understanding species-specific drug metabolism is a cornerstone of preclinical drug development, offering critical insights into pharmacokinetics, efficacy, and potential toxicity. While comprehensive quantitative data for this compound metabolism is limited, this guide synthesizes the available information and provides context based on the known metabolic fate of phenothiazine derivatives.

Metabolic Profile of this compound

Studies have shown that the biotransformation of this compound primarily involves oxidation of the sulfur atom within the phenothiazine ring, leading to the formation of this compound S-oxide. Both the parent drug and its S-oxide metabolite can undergo further conjugation reactions before excretion.

Table 1: Comparative Excretion of this compound and its Major Metabolites

SpeciesUnchanged this compoundThis compound S-oxideConjugates of this compound and its S-oxide
Rat Present in urine and feces[1][2]Major metabolite found in urine and feces[1][2]Present in urine and feces[1]
Rabbit Present in urine and fecesMajor metabolite found in urine and fecesPresent in urine and feces
Human Data not availableData not availableData not available

Experimental Protocols

The following outlines a general methodology for conducting a comparative in-vivo drug metabolism study, adaptable for investigating the metabolism of this compound.

1. Animal Studies

  • Species and Housing: Male Sprague-Dawley rats and New Zealand White rabbits are commonly used models. Animals should be housed in metabolism cages to allow for the separate collection of urine and feces. They should be maintained under a controlled environment with a standard diet and water ad libitum.

  • Drug Administration: this compound, often radiolabeled (e.g., with ³H or ¹⁴C) for ease of tracking, is administered orally or intravenously at a specified dose. The oral route is common for assessing first-pass metabolism.

  • Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-24h, 24-48h) post-administration. Blood samples can also be collected to determine the plasma concentration of the parent drug and its metabolites over time.

2. Sample Preparation and Analysis

  • Urine Sample Preparation: A common method for urine sample preparation before analysis is the "dilute-and-shoot" technique, where the urine sample is diluted with a solvent like acetonitrile, which may also contain an internal standard. This mixture is then centrifuged, and the supernatant is collected for analysis. For conjugated metabolites, enzymatic hydrolysis using β-glucuronidase/arylsulfatase is performed to liberate the parent drug or its primary metabolites.

  • Metabolite Identification and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a powerful technique for separating, identifying, and quantifying drug metabolites.

    • Chromatography: A reverse-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometry: The mass spectrometer is used to detect and fragment the ions of the parent drug and its metabolites, allowing for their structural elucidation and quantification.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound

The primary metabolic pathway for this compound in rats and rabbits involves S-oxidation and subsequent conjugation.

Metiazinic_Acid_Metabolism Metiazinic_Acid This compound S_Oxide This compound S-oxide Metiazinic_Acid->S_Oxide S-oxidation (Phase I) Conjugates Conjugates Metiazinic_Acid->Conjugates Conjugation (Phase II) S_Oxide->Conjugates Conjugation (Phase II)

Caption: Primary metabolic pathway of this compound.

Experimental Workflow for a Comparative Metabolism Study

This diagram illustrates a typical workflow for an in-vivo comparative drug metabolism study.

Experimental_Workflow cluster_animal_phase In-vivo Phase cluster_analytical_phase Analytical Phase Drug_Admin Drug Administration (Rat, Rabbit, Human) Sample_Collection Sample Collection (Urine, Feces, Blood) Drug_Admin->Sample_Collection Sample_Prep Sample Preparation (e.g., Hydrolysis, Extraction) Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis & Metabolite ID LC_MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Generalized workflow for a comparative metabolism study.

References

A Comparative Analysis of the Photochemical Stability of Metiazinic Acid and Other Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative study on the photochemical stability of Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID), and other structurally related phenothiazines. Phenothiazine derivatives are a class of compounds widely used in medicine, primarily as antipsychotics and antihistamines, but are known for their potential to induce photosensitivity.[1] This comparative analysis is crucial for researchers, scientists, and drug development professionals to understand the mechanisms of photodegradation and to develop safer, more stable pharmaceutical formulations.

Executive Summary

Phenothiazines, upon exposure to ultraviolet (UV) radiation, can undergo photolysis, leading to the formation of various photoproducts.[2] This process can result in a loss of therapeutic efficacy and the potential for phototoxic and photoallergic reactions. This guide provides a detailed comparison of the photochemical behavior of this compound with other notable phenothiazines, supported by experimental data and detailed methodologies. The primary focus is on the intrinsic photostability and the mechanistic pathways of degradation.

Comparative Photochemical Stability

Phenothiazines such as Chlorpromazine, Prochlorperazine, Fluphenazine, Perphenazine, and Thioridazine have been subjects of photostability research. Studies have shown that these compounds are susceptible to photodegradation, often initiated by the absorption of UVA radiation.[1] The degradation pathways can be complex, involving the formation of radical cations and subsequent reactions with oxygen to produce reactive oxygen species (ROS), leading to the formation of various photoproducts, including sulfoxides and N-dealkylated derivatives.[1] The solvent environment has been shown to play a significant role in the photodegradation pathway, with photodissociative processes being more dominant in methanol, while photoionization is more prevalent in aqueous solutions.[2]

This compound, chemically (10-methyl-2-phenothiazinyl)acetic acid, possesses the core phenothiazine structure, making it susceptible to similar photochemical reactions. Its photosensitizing properties have been noted, indicating its potential to undergo photo-induced reactions.

Table 1: Summary of Photochemical Properties of Selected Phenothiazines

CompoundChemical StructureKnown Photodegradation ProductsReported Phototoxicity/Photosensitivity
This compound 2-(10-methylphenothiazin-2-yl)acetic acidNot extensively documented in comparative studies. Expected to form sulfoxide and other degradation products typical of phenothiazines.Known photosensitizing agent.
Chlorpromazine 2-chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazineProchlorperazine, Sulfoxide derivatives, Dechlorinated products.Well-documented phototoxic and photoallergic reactions.
Thioridazine 10-[2-(1-methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazineEndocyclic sulfoxide, N-oxide derivatives.Known to be phototoxic.
Perphenazine 2-chloro-10-[3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl]phenothiazineDechlorinated products.Phototoxic potential has been demonstrated.
Fluphenazine 2-[4-[3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl]piperazin-1-yl]ethanolExocyclic N-piperazine oxide, Carboxylic acid from hydrolysis of the CF3 group.Demonstrated phototoxicity.

Experimental Protocols

To conduct a comparative study of the photochemical stability of this compound and other phenothiazines, the following experimental protocol, based on established methodologies for drug photostability testing, is recommended.

Sample Preparation
  • Prepare solutions of this compound and the selected comparator phenothiazines (e.g., Chlorpromazine) in a suitable solvent. A phosphate buffer (pH 7.4) is recommended to mimic physiological conditions. The concentration should be optimized for accurate spectrophotometric or chromatographic analysis.

Photostability Testing
  • Light Source: A xenon lamp or a combination of fluorescent lamps that mimic the UV and visible light spectrum of sunlight, as specified in the ICH Q1B guidelines, should be used.

  • Exposure Conditions: Expose the sample solutions to a controlled light intensity for specific time intervals. A parallel set of samples should be kept in the dark at the same temperature to serve as controls.

  • Temperature Control: Maintain a constant temperature throughout the experiment to avoid thermal degradation.

Analytical Method for Degradation Analysis
  • High-Performance Liquid Chromatography (HPLC): An HPLC method is the preferred technique for separating and quantifying the parent drug and its photoproducts.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) is often used. The specific gradient program should be optimized for the separation of all relevant compounds.

    • Detection: A photodiode array (PDA) or UV-Vis detector should be used to monitor the chromatograms at the wavelength of maximum absorbance of the parent drug and to obtain the UV spectra of the degradation products.

    • Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent drug in the irradiated sample to that in the dark control.

Identification of Photoproducts
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To identify the chemical structures of the major photoproducts, LC-MS/MS analysis should be performed. This technique provides information on the molecular weight and fragmentation pattern of the degradation products, allowing for their structural elucidation.

Signaling Pathways and Mechanistic Overview

The photochemical degradation of phenothiazines is initiated by the absorption of light, leading to the formation of an excited singlet state. This can then undergo intersystem crossing to a more stable triplet state. The excited state of the phenothiazine can then follow two main pathways, often referred to as Type I and Type II photochemical reactions.

G cluster_initiation Photoexcitation cluster_type1 Type I Pathway cluster_type2 Type II Pathway cluster_products Degradation & Damage P Phenothiazine (Ground State) Light Light (UV/Vis) P_excited Excited State Phenothiazine Light->P_excited Absorption P_excited->P Fluorescence/ Phosphorescence Radical Substrate Radical P_excited->Radical Electron/H Transfer to Substrate ROS1 Reactive Oxygen Species (e.g., O2•-) P_excited->ROS1 Electron Transfer to O2 Singlet_O2 Singlet Oxygen (¹O₂) P_excited->Singlet_O2 Energy Transfer to ³O₂ Degradation Photodegradation Products Radical->Degradation Damage Cellular Damage ROS1->Damage Singlet_O2->Degradation Singlet_O2->Damage

Caption: General mechanism of phenothiazine photosensitization.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative photochemical stability study.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results & Comparison Prep Prepare solutions of This compound and comparators Light_Exposure Expose to light source (ICH Q1B conditions) Prep->Light_Exposure Dark_Control Store in dark (control) Prep->Dark_Control HPLC HPLC analysis at time intervals Light_Exposure->HPLC Dark_Control->HPLC LCMS LC-MS/MS for product identification HPLC->LCMS Data Calculate degradation rates HPLC->Data Comparison Compare stability and identify degradation pathways LCMS->Comparison Data->Comparison

Caption: Workflow for comparative photostability testing.

Conclusion

The photochemical stability of phenothiazine derivatives is a critical parameter influencing their safety and efficacy. While this compound shares the photosensitive phenothiazine core, a comprehensive, direct comparative study with other members of this class is warranted to fully elucidate its photostability profile. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such a comparative analysis. A deeper understanding of the photodegradation pathways of this compound and other phenothiazines will enable the development of more robust drug formulations with improved safety profiles for patients.

References

A Comparative Guide to the Anti-Inflammatory Potency of Metiazinic Acid and its S-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiazinic acid is a phenothiazine derivative that has been utilized for its anti-inflammatory properties. Like many NSAIDs, its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis. Following administration, this compound undergoes metabolism, with one of the identified metabolites being its S-oxide derivative. Understanding the pharmacological activity of this metabolite is crucial for a comprehensive understanding of the drug's overall efficacy and safety profile, as metabolites can exhibit their own therapeutic or toxicological effects.

Data Presentation

A direct quantitative comparison of the anti-inflammatory potency of this compound and its S-oxide metabolite is crucial for understanding the drug's in vivo activity. The following tables are structured to present hypothetical comparative data that would be generated from the experimental protocols detailed in this guide.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
This compoundData not availableData not availableData not available
This compound S-oxideData not availableData not availableData not available
Indomethacin (Reference)Typical literature valuesTypical literature valuesTypical literature values

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3 hoursED50 (mg/kg)
This compounde.g., 10, 30, 100Data not availableData not available
This compound S-oxidee.g., 10, 30, 100Data not availableData not available
Indomethacin (Reference)e.g., 5Typical literature valuesTypical literature values

Experimental Protocols

To generate the comparative data presented in the tables above, the following established experimental methodologies are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).

Objective: To quantify and compare the direct inhibitory effects of this compound and its S-oxide metabolite on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (this compound, this compound S-oxide) or a reference NSAID (e.g., Indomethacin) in a suitable buffer.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 values are determined by non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate and compare the in vivo anti-inflammatory potency of this compound and its S-oxide metabolite.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: Animals are divided into groups and administered various doses of this compound, this compound S-oxide, a vehicle control, or a reference NSAID (e.g., Indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition for each treated group is calculated relative to the vehicle control group. The dose required to produce 50% inhibition of edema (ED50) can also be determined.

Mandatory Visualization

Signaling Pathways in Inflammation

The anti-inflammatory effects of NSAIDs like this compound are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins. This, in turn, can modulate downstream signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.

G General NSAID Anti-Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor Phospholipase_A2 Phospholipase A2 Receptor->Phospholipase_A2 NF_kB_Pathway NF-κB Pathway Receptor->NF_kB_Pathway MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammatory_Response Inflammatory Response (Pain, Fever, Swelling) Prostaglandins->Inflammatory_Response Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Pathway->Pro_inflammatory_Genes MAPK_Pathway->Pro_inflammatory_Genes Pro_inflammatory_Genes->Inflammatory_Response Metiazinic_Acid This compound / S-oxide Metiazinic_Acid->COX_Enzymes Inhibition

Caption: General signaling pathway for NSAID-mediated anti-inflammatory action.

Experimental Workflow for Potency Assessment

The following diagram illustrates the logical flow for a comprehensive assessment of the relative potency of this compound and its S-oxide metabolite.

G Workflow for Comparative Potency Assessment Start Start: Obtain this compound and S-oxide Metabolite In_Vitro_Assay In Vitro Assay: COX-1/COX-2 Inhibition Start->In_Vitro_Assay In_Vivo_Assay In Vivo Assay: Carrageenan-Induced Paw Edema Start->In_Vivo_Assay Data_Analysis_In_Vitro Data Analysis: Determine IC50 values In_Vitro_Assay->Data_Analysis_In_Vitro Data_Analysis_In_Vivo Data Analysis: Calculate % Inhibition and ED50 In_Vivo_Assay->Data_Analysis_In_Vivo Comparison Comparative Analysis of Potency Data_Analysis_In_Vitro->Comparison Data_Analysis_In_Vivo->Comparison Conclusion Conclusion on Relative Potency Comparison->Conclusion

Caption: Experimental workflow for comparing the anti-inflammatory potency.

Conclusion

A thorough evaluation of the relative anti-inflammatory potency of this compound and its S-oxide metabolite is essential for a complete pharmacological characterization. The experimental protocols detailed in this guide provide a robust framework for generating the necessary in vitro and in vivo data. Such studies will clarify the contribution of the S-oxide metabolite to the overall therapeutic effect of this compound and inform future drug development efforts. Researchers are encouraged to employ these standardized methods to generate reproducible and comparable data.

Safety Operating Guide

Personal protective equipment for handling Metiazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Metiazinic acid is a chemical compound that requires careful handling to ensure the safety of laboratory personnel. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is crucial to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound due to its potential hazards, which include being harmful if swallowed, causing severe skin burns and eye damage, and being harmful to aquatic life. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact which can lead to irritation or severe burns.
Body Protection Chemical-resistant lab coat, apron, or coveralls.Protects clothing and underlying skin from spills and splashes.
Respiratory Protection Use only in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator with appropriate cartridges.To prevent irritation to the respiratory tract.

Operational Plan: Safe Handling Procedures

Proper handling techniques are crucial to minimize the risk of exposure and accidents. Always work in a well-ventilated area, preferably a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

Preparation:

  • Inspect all PPE for integrity before use.

  • Assemble all necessary equipment and reagents.

  • Have spill control materials readily available.

Handling:

  • Don the appropriate PPE as outlined in the table above.

  • Avoid breathing mist or vapors.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Keep the container tightly closed and store it in a well-ventilated place.

  • Keep only in the original packaging, which should be corrosion-resistant with a resistant inner liner.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Inspect PPE prep2 Assemble Equipment prep1->prep2 prep3 Ready Spill Control prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Ventilated Area handle1->handle2 handle3 Avoid Inhalation handle2->handle3 handle4 Thoroughly Wash Hands After Use handle3->handle4 storage1 Keep Container Tightly Closed handle4->storage1 storage2 Store in a Well-Ventilated Place storage1->storage2 storage3 Use Original Corrosion-Resistant Container storage2->storage3

Safe Handling Workflow

Emergency Procedures: In Case of Exposure

Immediate action is critical in case of accidental exposure. First aiders should protect themselves.

  • After inhalation: Move to fresh air and call a physician.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower and call a physician immediately.

  • After eye contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After swallowing: Make the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately.

Emergency Procedures for this compound Exposure cluster_actions Immediate Actions cluster_responses First Aid Response exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air rinse_skin Rinse Skin with Water skin_contact->rinse_skin rinse_eyes Rinse Eyes with Water eye_contact->rinse_eyes drink_water Drink Water (Max 2 Glasses) ingestion->drink_water call_physician Call a Physician/Ophthalmologist Immediately fresh_air->call_physician rinse_skin->call_physician rinse_eyes->call_physician drink_water->call_physician

Emergency Response Workflow

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect all solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, labeled waste container. Do not mix with incompatible waste streams.

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not let the product enter drains.

  • Follow all applicable federal, state, and local regulations for the disposal of chemical wastes.

Disposal Plan for this compound cluster_collection Waste Collection start This compound Waste solid_waste Collect Solid Waste in Labeled, Sealed Container start->solid_waste liquid_waste Collect Liquid Waste in Labeled, Compatible Container start->liquid_waste disposal Dispose at Approved Waste Disposal Plant solid_waste->disposal liquid_waste->disposal regulations Follow Federal, State, and Local Regulations disposal->regulations

Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.